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  • Product: trans-Octahydro-1H-indole
  • CAS: 2030-29-7

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of trans-Octahydro-1H-indole

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of trans-Octahydro-1H-indole Abstract trans-Octahydro-1H-indole is a pivotal saturated bicyclic amine that serves as a foundational scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of trans-Octahydro-1H-indole

Abstract

trans-Octahydro-1H-indole is a pivotal saturated bicyclic amine that serves as a foundational scaffold in contemporary medicinal chemistry. As a conformationally restricted proline analogue, its stereochemically defined structure is integral to the development of numerous therapeutic agents, most notably the angiotensin-converting enzyme (ACE) inhibitor Trandolapril.[1][2][3] The distinction between its cis and trans diastereomers is not merely academic; the trans-fused configuration imparts a unique set of steric and electronic properties that dictate its reactivity and biological activity. This guide provides an in-depth analysis of the chemical structure, conformational behavior, physical properties, and spectroscopic signature of trans-octahydro-1H-indole, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its application.

Molecular Architecture: Structure and Stereochemistry

The fundamental structure of octahydro-1H-indole consists of a cyclohexane ring fused to a pyrrolidine ring, sharing two carbon atoms. The defining characteristic of the trans isomer is the stereochemical relationship at the ring junction. The bridgehead hydrogens (at positions 3a and 7a) are located on opposite faces of the molecule.[4] This trans-fusion locks the bicyclic system into a relatively rigid, linear, and extended conformation.[4]

This stands in stark contrast to the cis isomer, where the bridgehead hydrogens are on the same side, resulting in a folded, concave shape.[4] The rigidity of the trans-scaffold is a critical design element in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target.

Key Identifiers:

  • IUPAC Name: (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole[5]

  • Synonyms: trans-Perhydroindole[5]

  • CAS Number: 2030-29-7 (for the specific trans isomer)[5]

  • Molecular Formula: C₈H₁₅N[5][6][7]

  • Molecular Weight: 125.21 g/mol [5][6][7]

Caption: 2D structure of trans-Octahydro-1H-indole with stereochemistry.

Conformational Analysis and Reactivity Implications

The trans-fusion profoundly influences the molecule's chemical behavior. The resulting linear and rigid structure minimizes steric hindrance around the nitrogen atom's lone pair of electrons.[4] This enhanced accessibility of the lone pair is the causal factor behind the generally higher reactivity of the trans isomer compared to the sterically encumbered cis isomer in reactions involving electrophilic attack at the nitrogen.[4]

Key Reactivity Insights:

  • N-Alkylation & N-Acylation: The trans isomer typically reacts faster and provides higher yields in N-alkylation and N-acylation reactions. The unhindered trajectory for an incoming electrophile facilitates a more efficient reaction.[4]

  • N-Oxidation: Similarly, the oxidation of the nitrogen is more facile for the trans isomer, allowing for an easier approach by oxidizing agents.[4]

This predictable reactivity is a cornerstone of its utility. For drug development professionals, selecting the trans isomer ensures more reliable and higher-yielding synthetic steps when modifying the nitrogen atom, a common strategy for tuning a molecule's pharmacokinetic properties.

cluster_flow Reactivity Workflow start trans-Octahydro-1H-indole (Accessible N-Lone Pair) reaction Electrophilic Attack at Nitrogen start->reaction Reacts with electrophile Electrophile (e.g., Alkyl Halide, Acyl Chloride) electrophile->reaction product N-Substituted Product (e.g., N-Alkyl, N-Acyl derivative) reaction->product Forms outcome Higher Reaction Rate Higher Yield reaction->outcome

Caption: Logical workflow of electrophilic substitution on the trans isomer.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of trans-octahydro-1H-indole is essential for its purification, handling, and formulation. The data presented below has been synthesized from multiple authoritative sources.

PropertyValueSource
Molecular Formula C₈H₁₅N[5][6][7]
Molecular Weight 125.21 g/mol [5][6][7]
Appearance White to off-white crystalline solid (derivative data)[8]
Melting Point 143 °C[6]
Boiling Point 185.5 °C (at 760 mmHg)[6]
Density 0.915 g/cm³[6]
Flash Point 59.4 °C[6]
Refractive Index 1.472[6]
LogP (Octanol/Water) 1.8673[6]
Solubility Soluble in organic solvents like ethanol, methanol; sparingly soluble in water (derivative data)[8]

The LogP value of ~1.87 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, indicating a balance between aqueous solubility and membrane permeability.

Spectroscopic Signature for Structural Verification

Unambiguous characterization of trans-octahydro-1H-indole relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is characterized by a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the 14 non-equivalent protons on the carbon framework. The N-H proton signal is a broad singlet, its chemical shift being concentration and solvent dependent. The rigid trans-fused ring system results in distinct axial and equatorial protons with well-defined coupling constants, the analysis of which is critical for confirming the trans stereochemistry.[9]

    • ¹³C NMR: The spectrum will display 8 distinct signals corresponding to the 8 carbon atoms of the bicyclic system. The chemical shifts will be in the aliphatic region (typically 20-60 ppm).

    • 2D NMR (COSY, HSQC, NOESY): For definitive assignment and stereochemical elucidation, 2D NMR experiments are indispensable. NOESY, in particular, is used to confirm the trans relationship of the bridgehead protons through the absence of a spatial correlation.[9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides key functional group information. A characteristic medium-to-weak absorption band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine.

    • Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the saturated ring system.

  • Mass Spectrometry (MS):

    • In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value of 125, corresponding to the molecular weight of the compound.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific data comes from robust and reproducible methodologies. Below are representative protocols relevant to the study of trans-octahydro-1H-indole.

Conceptual Synthetic Workflow

The synthesis of the trans-octahydro-1H-indole core is a key step in the production of many pharmaceuticals. While numerous specific routes exist, a common strategy involves the stereoselective reduction of a suitable precursor, such as an imine formed from a trans-cyclohexane derivative. The synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, the key intermediate for Trandolapril, often involves such a stereocontrolled reduction.[3]

cluster_synthesis Generalized Synthetic Pathway start trans-Cyclohexane Precursor intermediate Imine or Enamine Intermediate start->intermediate Cyclization Precursor Formation reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction Reduction product trans-Octahydro-1H-indole Core reduction->product cluster_drugdev Role in Drug Development scaffold trans-Octahydro-1H-indole (Key Intermediate) coupling Coupling with Side Chain (e.g., N-acylation) scaffold->coupling api Active Pharmaceutical Ingredient (e.g., Trandolapril) coupling->api Forms target Biological Target (e.g., ACE Enzyme) api->target Binds to

Caption: The central role of the scaffold as an intermediate in API synthesis.

Conclusion

trans-Octahydro-1H-indole is far more than a simple bicyclic amine; it is a meticulously defined three-dimensional scaffold whose properties are dictated by its trans-fused stereochemistry. Its rigid, linear conformation leads to predictable reactivity and makes it an ideal building block for creating structurally precise therapeutic agents. A comprehensive grasp of its chemical structure, physical properties, and spectroscopic characteristics, as detailed in this guide, is fundamental for any scientist or researcher aiming to leverage this potent scaffold in the pursuit of novel drug discovery and development.

References

  • BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.
  • Guidechem. octahydro-1H-indole 4375-14-8.
  • National Center for Biotechnology Information. (n.d.). trans-Octahydro-1H-indole.
  • Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 15(5), 404-411.
  • Google Patents. (2011). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)
  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-indole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8).
  • NIST. (n.d.). 1H-Indene, octahydro-, trans-. NIST Chemistry WebBook.
  • ChemShuttle. (n.d.). Octahydro-1H-indole-2-carboxylic acid; CAS No.: 80828-13-3.
  • Google Patents. (n.d.). AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)
  • ResearchGate. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids | Request PDF.
  • Polish Pharmaceutical Society. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD.
  • ACS Publications. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry.

Sources

Exploratory

Conformational Analysis and Structural Dynamics of the trans-Octahydroindole Ring System

Structural Context and Geometric Rigidity The octahydro-1H-indole (Oic) scaffold is a privileged bicyclic system characterized by the fusion of a cyclohexane ring and a pyrrolidine ring. The stereochemical relationship a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Geometric Rigidity

The octahydro-1H-indole (Oic) scaffold is a privileged bicyclic system characterized by the fusion of a cyclohexane ring and a pyrrolidine ring. The stereochemical relationship at the ring junction (C3a and C7a) defines its primary diastereomers: cis- and trans-octahydroindole[1]. In the trans-isomer, the bridgehead protons are positioned on opposite faces of the bicyclic system (anti-periplanar).

This specific geometric constraint locks the molecule into a highly rigid conformation, typically a chair-chair or chair-envelope arrangement, completely preventing the ring-flipping dynamics commonly observed in its cis-counterparts[1]. When incorporated into peptide backbones as an unnatural amino acid (e.g., trans-octahydroindole-2-carboxylic acid), this structural pre-organization serves as a powerful conformational constraint[2]. The stable chair conformation of the cyclohexane ring anchors the adjacent pyrrolidine ring in an exo-pucker conformation[2][3]. This puckering directly restricts the Φ (phi) and Ψ (psi) dihedral angles to a narrow range, significantly reducing the entropic penalty associated with adopting a well-defined secondary structure[2].

ConformationalPathway Oic trans-Oic Incorporation Rigid Rigid Bicyclic Scaffold Oic->Rigid Pucker Anchored Pyrrolidine Exo-Pucker Rigid->Pucker Dihedral Restriction of Φ/Ψ Dihedral Angles Pucker->Dihedral Structure Induction of PPII Helix or Type II' β-turn Dihedral->Structure

Mechanistic pathway of structural pre-organization induced by trans-octahydroindole in peptides.

Self-Validating Analytical Methodology: NMR Structural Elucidation

Determining the exact stereochemistry and conformation of the trans-octahydroindole system requires a self-validating analytical workflow. The primary challenge lies in distinguishing the ring fusion geometry (cis vs. trans) and the relative orientation of functional groups (e.g., a carboxylic acid at C2)[4]. This is achieved through 2D Nuclear Magnetic Resonance (NMR) spectroscopy, where the spatial proximity of protons (Nuclear Overhauser Effect) serves as an internal control for stereochemical assignment.

Step-by-Step Methodology: 2D NOESY Protocol
  • Sample Preparation: Dissolve 10–15 mg of the purified octahydroindole derivative in 600 µL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Causality: Deuterated solvents prevent the massive solvent proton signal from swamping the solute signals and provide a deuterium lock signal to stabilize the NMR spectrometer's magnetic field.

  • 1D ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra to establish baseline chemical shifts and verify sample purity.

  • 2D COSY and HSQC Mapping: Utilize Correlation Spectroscopy (COSY) to trace the scalar spin-spin coupling network (H-C-C-H) around the bicyclic ring. Use Heteronuclear Single Quantum Coherence (HSQC) to assign all protons to their directly attached carbons.

    • Causality: Unambiguous assignment of the bridgehead protons (H-3a and H-7a) is required before spatial relationships can be analyzed.

  • 2D NOESY Acquisition (Critical Step): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time optimized for small molecules (typically 500–800 ms)[4].

    • Causality: The mixing time must be long enough to allow sufficient cross-relaxation for NOE buildup between spatially close protons (< 5 Å), but short enough to prevent spin diffusion, which could yield false-positive spatial proximities.

  • Stereochemical Assignment via NOE:

    • Evaluate the cross-peak between H-3a and H-7a. In a trans-fused system, these protons are anti-periplanar (dihedral angle ~180°), meaning the internuclear distance exceeds the NOE threshold limit. The absence of an NOE correlation between H-3a and H-7a is the definitive diagnostic marker for the trans-fusion [4][5].

    • Conversely, a strong NOE cross-peak between these protons validates a cis-fusion.

NMRElucidation Start Sample Preparation (Deuterated Solvent) Acq1D 1D 1H & 13C NMR (Chemical Shift Baseline) Start->Acq1D Acq2D 2D COSY & HSQC (Spin System Assignment) Acq1D->Acq2D NOESY 2D NOESY Acquisition (Mixing Time: 500-800 ms) Acq2D->NOESY CheckNOE Evaluate H-3a / H-7a NOE Cross-Peak NOESY->CheckNOE Trans trans-Octahydroindole (Anti-periplanar, No NOE) CheckNOE->Trans Absent Cis cis-Octahydroindole (Syn-periplanar, Strong NOE) CheckNOE->Cis Present

Workflow for stereochemical elucidation of octahydroindole ring fusion via 2D NOESY NMR.

Thermodynamic and Solvent-Induced Conformational Flexibility

While the trans-octahydroindole core itself is rigid, the overall molecular conformation—especially when functionalized as an N-acetyl-N'-methylamide derivative in peptidomimetics—exhibits solvent-dependent behavior. Quantum mechanical calculations and molecular dynamics simulations reveal distinct conformational preferences based on the environment[6].

In the gas phase, the molecule is highly restricted, with the γ-turn motif being the only minimum energy conformation[6]. However, in aqueous solutions, the molecule behaves with increased flexibility. Solvation energies stabilize helical, polyproline-II (PPII), and γ-turn motifs[6]. This highlights the necessity of conducting conformational analyses in physiologically relevant environments, as the rigid core acts as a scaffold that directs, rather than completely freezes, the trajectory of attached functional groups.

Quantitative Data Presentation: Isomeric Comparison

The physical and diagnostic parameters of the octahydroindole isomers dictate their utility in drug design. The table below summarizes the key comparative metrics.

Diagnostic Parametertrans-Octahydroindolecis-Octahydroindole
Ring Fusion Geometry Anti-periplanarSyn-periplanar
H-3a / H-7a Dihedral Angle ~180°~60°
H-3a / H-7a NOE Correlation Absent (No NOE)Present (Strong NOE)
Conformational Dynamics Rigid (Locked Chair-Chair)Flexible (Ring Flipping Possible)
Dominant Pyrrolidine Pucker Exo-pucker (Anchored)Variable (Endo/Exo equilibrium)
Pharmaceutical Application Trandolapril (ACE Inhibitor)Perindopril (ACE Inhibitor)

Pharmacological Applications in Drug Design

The rigid trans-octahydroindole scaffold is a privileged pharmacophore utilized to probe spatial requirements in receptor active sites.

  • ACE Inhibitors: Its most notable application is as the key chiral precursor in the stereoselective synthesis of Trandolapril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor[5][7]. The trans stereochemistry provides a specific spatial orientation that optimally interacts with the ACE active site, offering a distinct binding profile compared to cis-fused inhibitors like Perindopril[4].

  • Bradykinin Antagonists: Oic derivatives are heavily utilized in the design of high-affinity bradykinin receptor antagonists. For example, the antagonist B-9340 incorporates an Oic residue to induce necessary β-turns and polyproline II structures required for receptor binding in micellar environments[8].

  • Ion Channel Modulators: Emerging research has also identified octahydroindole derivatives as structural components in novel modulators of the TRPM8 ion channel, which is responsible for the physiological sensation of coldness[9].

Sources

Foundational

trans-Octahydro-1H-indole molecular weight and boiling point

An In-Depth Technical Guide to trans-Octahydro-1H-indole: Properties, Synthesis, and Pharmaceutical Applications Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to trans-Octahydro-1H-indole: Properties, Synthesis, and Pharmaceutical Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] While the aromatic indole is widely recognized, its saturated counterpart, octahydro-1H-indole, presents a stereochemically rich and conformationally constrained scaffold that is of profound interest to drug development professionals. This guide focuses specifically on the trans-fused stereoisomer of octahydro-1H-indole, a critical building block in the synthesis of potent therapeutic agents. Its rigid bicyclic structure serves as a proline analogue, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[3][4] A notable application is its incorporation into several Angiotensin-Converting Enzyme (ACE) inhibitors, where the specific trans stereochemistry is paramount for high-affinity binding and therapeutic efficacy.[5][6] This document provides a comprehensive overview of its core physicochemical properties, a detailed synthetic protocol, and its application in the context of drug discovery.

Part 1: Core Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and drug design. The properties of trans-Octahydro-1H-indole are summarized below. It is crucial to distinguish between the specific trans-isomer and the general octahydro-1H-indole, which may refer to a mixture of isomers.

PropertyValueSource(s)
Molecular Formula C₈H₁₅N[7][8]
Molecular Weight 125.21 g/mol [7][9][10]
Boiling Point 185.5°C (at 760 mmHg)[8]
IUPAC Name (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole[7]
CAS Number (trans) 2030-29-7[7]
CAS Number (unspecified) 4375-14-8[8][11]
Synonyms trans-perhydroindole[7]
Density 0.915 g/cm³[8]

Part 2: Synthesis of the trans-Octahydro-1H-indole Ring System

The synthesis of the trans-fused octahydroindole ring system with precise stereochemical control is a key challenge and a critical step in its utilization for pharmaceutical development. The trans configuration imparts a rigid, well-defined three-dimensional structure that is often essential for biological activity. The following protocol describes a representative method for preparing a key intermediate that features the desired trans-fused scaffold, based on principles applied in the synthesis of precursors for drugs like Trandolapril.[5]

Experimental Protocol: Synthesis of (2S,3aR,7aS)-Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate

This multi-step process illustrates the formation of the trans-fused ring system via intramolecular cyclization, followed by deprotection to yield the core scaffold. The causality behind this pathway is the use of a chiral auxiliary ((S)-1-phenylethylamine) to direct stereochemistry, followed by a base-mediated cyclization that favors the thermodynamically more stable trans product.

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclohexanecarboxylate in a suitable solvent (e.g., methanol), add one equivalent of (S)-1-phenylethylamine.

  • Stir the mixture at room temperature for 1-2 hours to form the enamine intermediate.

  • Cool the reaction to 0°C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. Rationale: NaBH₃CN is selective for the iminium ion over the ketone, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amino ester.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino ester from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu), at room temperature. Rationale: The strong base facilitates the intramolecular condensation reaction to form the bicyclic ring system. This cyclization preferentially forms the trans-fused product.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic phase and concentrate under vacuum to yield compound (15), the trans-fused octahydroindole ester.[5]

Step 3: Deprotection via Hydrogenolysis

  • Dissolve the product from Step 2 in ethanol.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Rationale: Hydrogenolysis cleaves the N-α-methylbenzyl group, liberating the secondary amine of the octahydroindole core without affecting the ring structure.

  • Stir vigorously until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the free base of the target trans-octahydro-1H-indole-2-carboxylate ester.

Visualization of Synthetic Workflow

G A Ethyl 2-oxocyclohexanecarboxylate + (S)-1-phenylethylamine B Reductive Amination (NaBH3CN) A->B Step 1 C Amino Ester Intermediate B->C D Intramolecular Cyclization (NaOtBu in THF) C->D Step 2 E trans-Fused Octahydroindole (N-protected) D->E F Hydrogenolysis (H2, Pd/C) E->F Step 3 G Final Product: trans-Octahydro-1H-indole Ester Core F->G

Caption: Synthetic workflow for the trans-octahydro-1H-indole core.

Part 3: Applications in Drug Development

The rigid, bicyclic nature of trans-octahydro-1H-indole makes it an excellent scaffold for mimicking the constrained conformation of proline in peptide ligands. This property is expertly exploited in the design of ACE inhibitors.

Role as a Proline Analogue in ACE Inhibitors

The Angiotensin-Converting Enzyme is a key regulator in the renin-angiotensin-aldosterone system (RAAS), which controls blood pressure.[6] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] Many potent ACE inhibitors, such as Trandolapril and Perindopril, incorporate the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid moiety.[5][6]

The rationale for its inclusion is twofold:

  • Structural Rigidity: The trans-fused ring system locks the molecule into a specific three-dimensional shape that mimics the binding conformation of endogenous peptide substrates at the ACE active site. This pre-organization reduces the entropic penalty of binding, leading to higher affinity and potency.[6]

  • Stereochemical Control: The defined stereocenters of the (2S,3aS,7aS) isomer allow for the precise placement of key pharmacophoric elements, such as the carboxylic acid group that coordinates with the zinc ion in the enzyme's active site.

Conceptual Pathway of ACE Inhibition

G cluster_0 Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Increased Blood Pressure AngiotensinII->Vasoconstriction Inhibitor trans-Octahydro-1H-indole Based Drug (e.g., Trandolapril) ACE_Node ACE Inhibitor->ACE_Node Blocks

Caption: Role of the scaffold in blocking the RAAS pathway.

Part 4: Self-Validating Protocol for In Vitro ACE Inhibition Assay

To assess the efficacy of novel compounds built upon the trans-octahydro-1H-indole scaffold, a robust in vitro assay is required. The following protocol describes a common spectrophotometric method for measuring ACE activity and its inhibition.

Principle: This assay measures the cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE, which releases hippuric acid. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.

Materials:

  • ACE (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 1 M HCl (for stopping the reaction)

  • Ethyl acetate (for extraction)

  • Spectrophotometer and UV-transparent cuvettes

Protocol Steps:

  • Prepare Reagents: Prepare a stock solution of HHL in the assay buffer. Prepare serial dilutions of the test compound and a known ACE inhibitor (e.g., Captopril) to serve as a positive control.

  • Assay Setup: In a microcentrifuge tube, combine:

    • 50 µL of assay buffer (Negative Control) OR test compound dilution OR positive control dilution.

    • 20 µL of ACE enzyme solution.

  • Pre-incubation: Gently vortex the tubes and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 150 µL of the HHL substrate solution to each tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes (the exact time should be optimized to ensure the reaction is in the linear range for the uninhibited control).

  • Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl to each tube.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.[6]

  • Quantification:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., using a centrifugal evaporator or a stream of nitrogen).

    • Reconstitute the dried residue in 1.0 mL of the assay buffer.

    • Measure the absorbance at 228 nm using a spectrophotometer.[6]

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the negative control (enzyme activity without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

Conclusion

trans-Octahydro-1H-indole is a deceptively simple yet powerful scaffold in modern medicinal chemistry. Its fundamental physicochemical properties, including a molecular weight of 125.21 g/mol and a boiling point of 185.5°C, provide a baseline for its handling and derivatization.[8] However, its true value lies in the rigid, stereochemically defined structure of the trans-fused isomer, which serves as a conformationally locked proline mimetic. This feature has been leveraged to design highly potent drugs, most notably in the class of ACE inhibitors.[5] The synthetic and analytical protocols detailed herein provide a framework for researchers and drug development professionals to effectively utilize this versatile building block in the creation of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11094613, trans-Octahydro-1H-indole. Available from: [Link]

  • Google Patents (2011). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids (2018). Available from: [Link]

  • NIST (National Institute of Standards and Technology) (n.d.). 1H-Indene, octahydro-, trans-. In NIST Chemistry WebBook. Available from: [Link]

  • Request PDF (n.d.). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Available from: [Link]

  • Cheméo (2023). Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8). Available from: [Link]

  • Request PDF (n.d.). Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107275, Octahydro-1H-indole. Available from: [Link]

  • ACS Publications (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry. Available from: [Link]

  • NIST (National Institute of Standards and Technology) (n.d.). 1H-Indole, octahydro-. In NIST Chemistry WebBook. Available from: [Link]

  • Cheméo (2023). Chemical Properties of 1H-Indene, octahydro-, trans- (CAS 3296-50-2). Available from: [Link]

  • NIST (National Institute of Standards and Technology) (n.d.). 1H-Indene, octahydro-, trans-. In NIST Chemistry WebBook. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2321. Available from: [Link]

  • Wang, Y., et al. (2022). Development and Application of Indolines in Pharmaceuticals. Archiv der Pharmazie, 355(11), 2200223. Available from: [Link]

  • International Journal of Innovative Research in Technology (2024). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. Available from: [Link]

  • MDPI (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

Sources

Exploratory

crystal structure of trans-Octahydro-1H-indole derivatives

An In-Depth Technical Guide to the Crystal Structure and Conformational Dynamics of trans-Octahydro-1H-indole Derivatives The Privileged Octahydroindole Scaffold The saturated bicyclic indole framework—specifically the o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Conformational Dynamics of trans-Octahydro-1H-indole Derivatives

The Privileged Octahydroindole Scaffold

The saturated bicyclic indole framework—specifically the octahydro-1H-indole scaffold—represents a privileged structure in medicinal chemistry and chemical biology. As a non-proteinogenic, conformationally constrained analogue of proline, it forms the critical pharmacophore of several highly potent Angiotensin-Converting Enzyme (ACE) inhibitors, including Trandolapril and Perindopril[1][2].

The stereochemical arrangement of the fused cyclohexane and pyrrolidine rings profoundly dictates the molecule's three-dimensional trajectory. Understanding the crystal structure of the trans-fused derivatives is paramount for drug development professionals, as the precise spatial orientation of its chiral centers (C2, C3a, C7a) governs target binding affinity, metabolic stability, and overall pharmacokinetic efficacy.

Conformational Dynamics: The "Trans" Advantage

The primary structural divergence in octahydro-1H-indole derivatives lies in the ring fusion geometry at the bridgehead carbons (C3a and C7a).

In the cis-isomer, the bridgehead protons are positioned on the same face (syn), imparting a degree of conformational flexibility that allows the molecule to undergo ring-flipping between two distinct chair-chair conformers[1]. Conversely, in the trans-isomer, the bridgehead protons are situated on opposite faces (anti). This specific stereochemical arrangement kinetically locks the two rings into a highly rigid, unyielding chair-chair conformation[1][3].

Causality in Drug Design: Why is this rigidity critical? When incorporated into a peptide backbone, the trans-octahydroindole core restricts the rotational degrees of freedom. In the context of ACE inhibitors, this rigid scaffold acts as a precise structural wedge. Crystallographic and docking studies reveal that the trans-perhydroindole ring system optimally projects into the S1 and S2' hydrophobic sub-pockets of the ACE domain, forming highly stable van der Waals interactions with a hydrophobic plaque comprised of residues F457, F527, Y520, and Y523[2]. A flexible cis-isomer would incur a severe entropic penalty upon binding, drastically reducing drug efficacy.

G A Indole Precursor B Ru-NHC Catalyzed Asymmetric Hydrogenation A->B C trans-Octahydroindole (Anti Bridgehead Protons) B->C High Stereoselectivity D cis-Octahydroindole (Syn Bridgehead Protons) B->D Minor Product E Rigid Chair-Chair Conformation C->E Locks 3D Shape F Conformational Flexibility (Ring Flipping) D->F G ACE Inhibitor Pharmacophore (e.g., Trandolapril) E->G Optimal S1/S2' Binding

Stereochemical divergence and conformational logic of octahydroindole synthesis.

Synthetic Strategies and Stereocontrol

Accessing the thermodynamically stable but kinetically challenging trans-fused system requires rigorous stereocontrol. Modern synthetic methodologies have evolved from traditional multi-step ring-closing metathesis[4] to highly efficient, one-pot catalytic systems. For instance, the complete, enantioselective hydrogenation of protected indoles can now be achieved using Ruthenium N-heterocyclic carbene (Ru-NHC) complexes under high hydrogen pressure (100 bar), yielding chiral three-dimensional trans-octahydroindoles with excellent diastereomeric and enantiomeric ratios[5].

When starting from a racemic mixture, chiral resolution is mandatory to isolate the specific enantiomer (e.g., the (2S,3aR,7aS) precursor for Trandolapril)[1].

Protocol 1: Chiral Resolution of Racemic trans-Octahydro-1H-indole-2-carboxylic acid

Objective: To isolate a specific stereoisomer from a racemic mixture via diastereomeric salt formation, creating a self-purifying thermodynamic system.

  • Salt Formation: Dissolve 1 mole-equivalent of racemic trans-octahydro-1H-indole-2-carboxylic acid in a minimal volume of warm ethanol (approx. 60°C).

  • Resolving Agent Addition: In a separate vessel, dissolve 1 mole-equivalent of a chiral resolving agent (e.g., 10-D-Camphorsulfonic acid or (+)-α-methylbenzylamine) in ethanol[1][3]. Add this dropwise to the racemate solution under continuous stirring.

  • Thermodynamic Equilibration: Allow the mixture to cool ambiently to room temperature, then transfer to a 4°C environment for 24 hours. The difference in solubility between the two diastereomeric salts will drive fractional crystallization.

  • Isolation: Filter the precipitated crystals under a vacuum. Wash the filter cake with cold diethyl ether to strip away any soluble impurities and unreacted starting material[1].

  • Free Base Regeneration: Suspend the purified diastereomeric crystals in deionized water. Carefully adjust the pH to ~7.0 using dilute NaOH to cleave the salt complex. Extract the enantiopure trans-octahydro-1H-indole derivative using dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Crystallographic Determination and Validation

Because the octahydroindole system possesses three chiral centers, yielding eight possible stereoisomers, high-resolution structural validation is non-negotiable[6]. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguously assigning the absolute configuration and confirming the trans-ring fusion[6].

In scenarios where growing a sufficiently large single crystal is impossible, Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement has proven highly effective. Notably, the crystal structure of the trans-octahydroindole derivative Trandolapril was successfully solved entirely from high-quality powder diffraction data using simulated annealing and direct methods[7][8].

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Objective: To determine the absolute configuration of the trans-octahydroindole core using a mathematically self-validating crystallographic workflow.

  • Sample Preparation: Verify the purity of the synthesized derivative is >95% via HPLC. Due to the zwitterionic nature of the amino acid derivatives, they crystallize optimally from aqueous alcohols[6].

  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot Ethanol/Water (9:1 v/v). Cover the vial with parafilm, puncture a single small hole, and allow for slow solvent evaporation at 4°C. Monitor daily until transparent, defect-free crystals (0.1–0.3 mm) form[1][6].

  • Data Collection: Isolate a single crystal in paratone oil and mount it on a diffractometer loop. Utilize a liquid nitrogen cryostream (e.g., 100 K) during data collection to drastically reduce thermal diffuse scattering (TDS) and improve the signal-to-noise ratio at high diffraction angles[9].

  • Structure Solution: Process the raw diffraction frames and solve the phase problem using Charge Flipping or Direct Methods to generate the initial electron density map.

  • Refinement & Self-Validation: Perform a full-matrix least-squares refinement on F². To validate the absolute stereochemistry, calculate the Flack parameter .

    • Causality Check: A Flack parameter approaching 0.0 mathematically confirms the correct absolute configuration (e.g., (2R,3aS,7aR)). A value approaching 1.0 indicates that the structural model is inverted (the enantiomer), requiring a coordinate inversion in the refinement software[6].

Workflow S1 1. Sample Preparation (>95% Purity) S2 2. Crystallization (Slow Evaporation, 4°C) S1->S2 S3 3. X-ray Diffraction (SC-XRD or PXRD) S2->S3 Defect-free crystal S4 4. Structure Solution (Direct Methods / Charge Flipping) S3->S4 Data Collection S5 5. Rietveld / Least-Squares Refinement S4->S5 S6 6. Absolute Configuration (Flack Parameter ~0.0) S5->S6 Self-Validation

Self-validating crystallographic workflow for trans-octahydroindole derivatives.

Quantitative Structural Parameters

The following table summarizes the critical structural and crystallographic parameters that differentiate the trans and cis conformations of the octahydro-1H-indole scaffold, dictating their utility in drug design.

Table 1: Key Crystallographic and Conformational Parameters of Octahydro-1H-indole Derivatives

Parametertrans-Octahydro-1H-indolecis-Octahydro-1H-indole
Ring Fusion Geometry Anti (Bridgehead protons on opposite faces)Syn (Bridgehead protons on the same face)
Conformational State Rigid (Locked Chair-Chair)Flexible (Ring-flipping allowed)
Thermodynamic Stability HigherLower
Kinetic Accessibility Difficult (Requires specific asymmetric catalysis)Easier
Peptide Backbone Effect Restricts rotational degrees of freedomPermits multiple spatial trajectories
Flack Parameter (Ideal) ~0.0 (Validates absolute stereocenter)~0.0 (Validates absolute stereocenter)
Pharmaceutical Application ACE Inhibitors (Trandolapril, Perindopril)Specific SAR structural probes

References

  • Zheng et al. "Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective." Frontiers in Pharmacology.[Link]

  • Helliwell, John et al. "The science is in the data." IUCrJ.[Link]

  • Canadian Light Source. "Structure Solution with Powder Diffraction." Canadian Light Source.[Link]

  • Fawcett et al. "Importance of powder diffraction raw data archival in a curated database for materials science applications." IUCr Journals.[Link]

  • Journal of the American Chemical Society. "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function." ACS Publications.[Link]

  • The Journal of Organic Chemistry. "Stereocontrolled Synthesis of Phosphoproline Analogues Containing a trans-Fused Octahydroindole Bicyclic System." ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of Indole to trans-Octahydro-1H-indole

Introduction & Rationale The octahydro-1H-indole scaffold is a privileged pharmacophore in drug discovery. While the cis-fused isomer offers conformational flexibility, the trans-octahydroindole isomer locks the bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The octahydro-1H-indole scaffold is a privileged pharmacophore in drug discovery. While the cis-fused isomer offers conformational flexibility, the trans-octahydroindole isomer locks the bicyclic system into a rigid chair-chair conformation 1[1]. This rigid architecture is critical for the target-binding affinity of several ACE inhibitors, notably serving as the precursor core for Trandolapril ((2S,3aR,7aS)-octahydroindole-2-carboxylic acid)[1].

Achieving the trans-configuration via direct catalytic hydrogenation of indole represents a significant synthetic challenge. Heterogeneous hydrogenation inherently proceeds via syn-addition of hydrogen atoms to the catalyst-bound aromatic face, predominantly yielding the kinetically favored cis-fused product[2]. This application note details the mechanistic rationale and validated protocols for overcoming this kinetic barrier to synthesize trans-octahydro-1H-indole, utilizing thermodynamic equilibration and advanced dual-function catalysis.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

As an application scientist, it is crucial to understand the causality behind catalyst selection rather than merely following a recipe. The synthesis of the trans-isomer is a classic exercise in overriding kinetic traps:

  • The Kinetic Trap (cis-Addition): When indole or indoline is reduced over standard heterogeneous catalysts (e.g., Pt/C, Rh/Al₂O₃), the flat aromatic or semi-aromatic ring adsorbs parallel to the metal surface. Hydrogen is delivered to a single face of the molecule, resulting in syn-addition across the ring junction (C3a and C7a). This kinetically controlled process almost exclusively yields cis-octahydroindole.

  • The Thermodynamic Imperative (trans-Isomerization): The trans-octahydroindole isomer is thermodynamically more stable than its cis counterpart due to the minimization of steric strain in its rigid, double-chair conformation[1]. To access the trans-isomer, the reaction must be pushed from kinetic to thermodynamic control. This is achieved by subjecting the cis-enriched mixture to high temperatures in the presence of a reversible dehydrogenation/hydrogenation catalyst (like Pd/C). This allows the ring junction to epimerize via a transient imine or enamine intermediate until the more stable trans-geometry is reached 2[2].

  • Dual-Function Catalysis: Recent advancements utilize Ru-NHC (N-heterocyclic carbene) complexes that act as homogeneous catalysts for initial partial reduction, then aggregate into Ru nanoparticles at elevated temperatures (100 °C) to perform complete hydrogenation with altered stereoselectivity, offering a one-pot route to specific diastereomers 3[3].

Pathway Indole Indole (Aromatic) Indoline Indoline (Partially Reduced) Indole->Indoline H2, Pt/C Mild Conditions Cis cis-Octahydroindole (Kinetic Product) Indoline->Cis H2, Rh/Al2O3 High Pressure (Syn-Addition) Trans trans-Octahydroindole (Thermodynamic Product) Indoline->Trans Ru-NHC (100°C) Dual-Function Catalysis Cis->Trans Pd/C, Heat Isomerization (Epimerization)

Reaction pathway illustrating kinetic vs. thermodynamic control in indole hydrogenation.

Quantitative Data: Catalyst and Condition Optimization

Catalyst SystemReaction PhaseTemp (°C)Pressure (bar)Primary ProductCausality / Rationale
Pt/C + p-TsOH Heterogeneous2530IndolineAcid disrupts aromaticity; Pt/C selectively reduces the pyrrole ring 4[4].
Rh/Al₂O₃ Heterogeneous6050cis-OctahydroindoleSyn-addition on metal surface; Rh prevents C-N hydrogenolysis[1].
Pd/C (Heat) Heterogeneous1501trans-OctahydroindolePromotes reversible dehydrogenation, driving mixture to thermodynamic stability[2].
Ru-NHC Homogeneous → Nano25 → 100100cis/trans MixtureDual-function: homogeneous partial reduction, followed by nanoparticle-driven complete reduction[3].

Experimental Protocols

Protocol 1: Two-Stage Hydrogenation and Thermodynamic Equilibration (Industrial Standard)

Objective: To convert unprotected indole to trans-octahydro-1H-indole via a kinetically controlled reduction followed by thermodynamic isomerization.

Step 1: Partial Reduction to Indoline

  • Mechanism: Direct hydrogenation of indole is notoriously difficult due to its resonance-stabilized aromatic nucleus. By conducting the reaction in acidic aqueous media (using p-toluenesulfonic acid), the indole is protonated at the C-3 position. This generates an iminium ion, disrupting the aromaticity and activating the substrate for reduction[4].

  • Procedure: Dissolve indole (10 mmol) in water containing p-toluenesulfonic acid (1.2 eq). Add 5 wt% Pt/C catalyst (1 mol%). Pressurize with H₂ (30 bar) and stir at 25 °C for 12 hours.

  • Self-Validation: Filter the catalyst and neutralize. The UV absorbance will shift (monitor disappearance at 270 nm), confirming the loss of the indole aromatic system.

Step 2: Complete Reduction to cis-Octahydroindole

  • Mechanism: The indoline intermediate is subjected to high-pressure hydrogenation. Rhodium on Alumina (Rh/Al₂O₃) is the catalyst of choice here, as it effectively reduces the benzene ring while preventing the hydrogenolysis of the sensitive C-N bond, a common side reaction when using Palladium catalysts[1].

  • Procedure: Transfer the isolated indoline to a high-pressure autoclave. Dissolve in methanol or aqueous acetic acid. Add 5% Rh/Al₂O₃ (2 mol%). Pressurize with H₂ (50 bar) and heat to 60 °C for 24 hours.

  • Self-Validation: ¹H NMR will show the disappearance of aromatic protons (6.5-7.5 ppm). The ring junction protons (C3a, C7a) will exhibit coupling constants characteristic of a cis-fusion.

Step 3: Thermodynamic Isomerization to trans-Octahydroindole

  • Mechanism: The cis-isomer is conformationally flexible but sterically hindered. Heating the cis-enriched mixture with a reversible hydrogenation/dehydrogenation catalyst (Pd/C) allows transient dehydrogenation to an enamine/imine, epimerization at the ring junction, and re-hydrogenation to the thermodynamically stable trans-chair-chair conformation[2].

  • Procedure: Dissolve the cis-octahydroindole mixture in a high-boiling solvent (e.g., decalin). Add 10% Pd/C. Heat to 150 °C under a slight positive pressure of H₂ (1 atm) for 48 hours.

  • Self-Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak AD-H). The trans-isomer, possessing a "flatter" molecular shape, interacts more strongly with the stationary phase grooves and typically elutes later than the cis-isomer[1].

Workflow Step1 1. Substrate Preparation Dissolve Indole in Acidic Aqueous Media Step2 2. Partial Hydrogenation Pt/C, H2 (30 bar), 25°C -> Indoline Step1->Step2 Step3 3. Complete Hydrogenation Rh/Al2O3, H2 (50 bar), 60°C -> cis-Isomer Step2->Step3 Step4 4. Thermodynamic Equilibration Pd/C, Heat (150°C) -> trans-Isomer Enrichment Step3->Step4 Step5 5. Isolation & Resolution Fractional Crystallization or Chiral HPLC Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of trans-octahydroindole.

Protocol 2: Dual-Function Ru-NHC Catalytic Hydrogenation (Advanced One-Pot)

Objective: A modern, one-pot advanced synthesis utilizing a catalyst that changes its physical state to achieve complete reduction.

  • Mechanism: A Ruthenium N-heterocyclic carbene (Ru-NHC) complex acts initially as a homogeneous catalyst to partially reduce the indole. Upon elevating the temperature to 100 °C, the complex aggregates into Ru nanoparticles (heterogeneous phase), which are highly active for the complete hydrogenation of the remaining aromatic system, altering the standard diastereoselectivity[3].

  • Procedure: In an argon-filled glovebox, charge a high-pressure reactor with N-protected indole (1.0 mmol), Ru-NHC catalyst (5 mol%), and dry n-hexane (5 mL). Pressurize with H₂ (100 bar). Stir at room temperature for 48 hours, then increase the temperature to 100 °C for an additional 48 hours.

  • Self-Validation: Dynamic Light Scattering (DLS) or TEM of the reaction mixture at 100 °C will confirm the formation of Ru nanoparticles. Isolation via column chromatography yields the octahydroindole with enriched trans-diastereoselectivity compared to standard heterogeneous methods.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Source: PMC (nih.gov).
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Source: Journal of the American Chemical Society (acs.org).
  • Stereoselective Synthesis of 3-Aryloctahydroindoles and Application in a Formal Synthesis of (−)-Pancracine. Source: Organic Letters - ACS Publications.
  • Octahydro-1H-indole-2-carbonitrile & (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid. Source: Benchchem.

Sources

Application

Application Notes and Protocols: The trans-Octahydro-1H-indole Scaffold as a Privileged Building Block in Drug Discovery

Abstract The trans-octahydro-1H-indole core is a conformationally restricted, saturated bicyclic amine that has emerged as a pivotal structural motif in modern medicinal chemistry. Its rigid, chair-chair conformation ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The trans-octahydro-1H-indole core is a conformationally restricted, saturated bicyclic amine that has emerged as a pivotal structural motif in modern medicinal chemistry. Its rigid, chair-chair conformation serves as an excellent scaffold for the precise three-dimensional positioning of pharmacophoric elements, making it a valuable building block in the design of novel therapeutics. This guide provides an in-depth exploration of the trans-octahydro-1H-indole scaffold, detailing its strategic importance, key physicochemical properties, and field-proven synthetic protocols. We will delve into its role as a proline analogue in the development of potent enzyme inhibitors and present a comprehensive case study on its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of Conformational Rigidity

The indole scaffold is a well-established "privileged structure" in drug discovery, found in numerous natural products and FDA-approved drugs.[1][2][3][4] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] While the aromatic indole core offers significant opportunities for derivatization, its fully saturated counterpart, octahydro-1H-indole, provides a distinct set of advantages rooted in its three-dimensional architecture.

The hydrogenation of the indole nucleus to the octahydro-1H-indole scaffold transforms a planar, aromatic system into a rigid, non-planar bicyclic structure. This conformational rigidity is a highly desirable trait in drug design for several key reasons:

  • Entropy Reduction: By locking the molecule into a specific, low-energy conformation that mimics the bioactive conformation required for target binding, the entropic penalty upon binding is significantly reduced. This often translates to a substantial increase in binding affinity.

  • Enhanced Selectivity: The precise spatial arrangement of substituents on a rigid scaffold can lead to improved selectivity for the intended biological target over off-targets, thereby reducing the potential for adverse effects.

  • Metabolic Stability: Saturated carbocyclic frameworks are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to their aromatic precursors, which can lead to improved pharmacokinetic profiles.

  • Increased Lipophilicity: The octahydro-1H-indole core is more lipophilic than proline, a feature that can be exploited to enhance membrane permeability and improve oral bioavailability.[8]

The trans-fused isomer, in particular, adopts a stable chair-chair conformation, providing a well-defined and predictable platform for the design of peptidomimetics and other structured small molecules.[8]

Physicochemical Properties and Stereochemistry

The stereochemistry of the octahydro-1H-indole core is critical to its function. With three chiral centers, there are four possible pairs of enantiomers.[9] The (2S,3aS,7aS)- and (2S,3aR,7aS)- stereoisomers are particularly important as key intermediates in the synthesis of several commercial drugs.[8][10]

Table 1: Physicochemical Properties of trans-Octahydro-1H-indole
PropertyValueSource
Molecular FormulaC₈H₁₅NPubChem
Molecular Weight125.21 g/mol [11]
XLogP31.6[11]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem

The rigid, bicyclic nature of the trans-octahydro-1H-indole scaffold is a direct result of its fused ring system. This pre-organized structure is a key attribute for its use in drug design.

Conformational Rigidity of trans-Octahydro-1H-indole cluster_scaffold trans-Octahydro-1H-indole Scaffold cluster_properties Resulting Advantages in Drug Design Scaffold Rigid Bicyclic Core (trans-fused) Entropy Reduced Entropic Penalty upon Binding Scaffold->Entropy Selectivity Enhanced Target Selectivity Scaffold->Selectivity PK Improved Pharmacokinetics (Metabolic Stability) Scaffold->PK

Caption: The rigid core of trans-octahydro-1H-indole leads to key drug design advantages.

Synthesis of trans-Octahydro-1H-indole Derivatives: A Technical Protocol

The most common and industrially relevant method for synthesizing the octahydro-1H-indole scaffold is through the catalytic hydrogenation of an indole precursor, such as indole-2-carboxylic acid or indoline-2-carboxylic acid.[8][12][13] The choice of catalyst, solvent, and reaction conditions is critical for controlling the stereochemical outcome of the reduction.

Protocol: Diastereoselective Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This protocol is based on the well-established method of hydrogenating (S)-indoline-2-carboxylic acid, which is a common industrial route for producing the key intermediate for ACE inhibitors.[8]

Objective: To synthesize the cis-fused (syn) diastereomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, with high purity.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)[8][14]

  • Glacial Acetic Acid (Solvent)

  • Hydrogen gas (H₂)

  • Ethanol (for recrystallization)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, charge (S)-indoline-2-carboxylic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the starting material. Then, carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂) under an inert atmosphere (e.g., nitrogen or argon).

    • Causality Note: Acetic acid is used as the solvent as it facilitates the reaction and helps to maintain the product in solution. The catalyst is heterogeneous, allowing for easy removal by filtration upon reaction completion.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (typically 0.1–5 MPa) and begin vigorous stirring.[14] Heat the reaction to the target temperature (e.g., 60°C).[8]

    • Self-Validating System: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This provides a clear and reliable endpoint.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Expertise Insight: Incomplete removal of the catalyst can lead to product degradation in subsequent steps. A thorough filtration is crucial for obtaining a clean product.

  • Product Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. This will yield the crude product as a mixture of diastereomers, typically with the desired (2S,3aS,7aS) isomer predominating in a ratio of approximately 90:10.[8]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to isolate the desired (2S,3aS,7aS) stereoisomer in high purity.

    • Trustworthiness Note: The difference in solubility between the diastereomers allows for efficient purification by crystallization, a robust and scalable method for achieving high stereochemical purity.

Workflow for Incorporating the Scaffold into a Drug Candidate start Indole Precursor (e.g., Indole-2-carboxylic acid) hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂/AcOH) start->hydrogenation scaffold Octahydro-1H-indole Scaffold (Diastereomeric Mixture) hydrogenation->scaffold purification Purification/ Resolution (e.g., Crystallization) scaffold->purification chiral_scaffold Stereopure Scaffold (e.g., (2S,3aS,7aS)-isomer) purification->chiral_scaffold coupling Peptide Coupling (e.g., with N-protected amino acid) chiral_scaffold->coupling Key Building Block deprotection Deprotection/ Final Modification coupling->deprotection api Active Pharmaceutical Ingredient (API) deprotection->api

Caption: A typical workflow for synthesizing and incorporating the octahydro-1H-indole scaffold.

Case Study: Application in ACE Inhibitors

The most prominent and commercially successful application of the trans-octahydro-1H-indole scaffold is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[15][16] The scaffold serves as a conformationally restricted proline mimetic.

Table 2: ACE Inhibitors Incorporating the Octahydro-1H-indole Scaffold
Drug NameChemical Structure Incorporating the ScaffoldTherapeutic UseKey Intermediate
Perindopril (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acidHypertension, Heart Failure(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[15][17][18]
Trandolapril (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acidHypertension, Post-Myocardial Infarction(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid[10][19]

In these drugs, the (2S)-carboxylic acid group of the octahydroindole moiety is crucial for chelating the zinc ion in the active site of the ACE enzyme. The rigid bicyclic structure orients the other substituents in an optimal fashion for binding to the enzyme's sub-pockets, leading to potent inhibition.

Protocol: Synthesis of Perindopril via Peptide Coupling

This protocol outlines the key peptide coupling step in the synthesis of Perindopril, starting from the pre-formed (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester.[15][16]

Objective: To couple the octahydroindole core with the N-protected alanine derivative to form the Perindopril backbone.

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate salt

  • N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Ethyl acetate (Solvent)

Procedure:

  • Salt Neutralization: In a reactor, combine the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate salt with ethyl acetate. Add triethylamine to neutralize the salt and stir at ambient temperature.[15]

    • Expertise Insight: The para-toluenesulfonate salt is often used to improve the crystallinity and handling of the intermediate. It must be neutralized in situ to liberate the free amine for the subsequent coupling reaction.

  • Coupling Agent Activation: To the stirred mixture, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine followed by 1-hydroxybenzotriazole (HOBt).[15]

    • Causality Note: HOBt is an essential additive in DCC-mediated couplings. It reacts with the DCC-activated carboxylic acid to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization compared to the O-acylisourea intermediate.

  • Peptide Bond Formation: Add dicyclohexylcarbodiimide (DCC) to the reaction mixture. The mixture will become heterogeneous as the coupling proceeds. Stir vigorously at a controlled temperature (e.g., 30°C) for several hours.[15]

  • Workup and Purification: Cool the reaction mixture (e.g., to 0°C) to fully precipitate the dicyclohexylurea (DCU) byproduct. Filter off the DCU.[15] The filtrate, containing the Perindopril benzyl ester, is then washed (e.g., with aqueous acid and base to remove unreacted starting materials and HOBt) and the solvent is removed by evaporation.

  • Deprotection: The resulting Perindopril benzyl ester is then deprotected, typically via hydrogenolysis using a palladium-on-carbon catalyst, to yield Perindopril free base.[15][17][18]

Conclusion and Future Outlook

The trans-octahydro-1H-indole scaffold is a testament to the power of conformational constraint in modern drug design. Its rigid, well-defined three-dimensional structure has proven to be a highly effective platform for creating potent and selective enzyme inhibitors. The industrial-scale synthesis of complex molecules like Perindopril and Trandolapril underscores the robustness and scalability of the chemical methodologies developed to access this valuable building block.[16] Beyond ACE inhibitors, the scaffold's utility is being explored in other therapeutic areas, including as antagonists for various receptors and as core structures for other enzyme inhibitors.[20][21][22] As our understanding of structure-activity relationships continues to deepen, the strategic application of privileged, rigid scaffolds like trans-octahydro-1H-indole will undoubtedly continue to play a crucial role in the discovery of next-generation therapeutics.

References

  • Process for the preparation of perindopril and salts thereof.
  • Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermedi
  • Process for the industrial synthesis of perindopril.
  • Process for the preparation of perindopril.
  • Catalytic Hydrogen
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
  • An In-depth Technical Guide to the Discovery and Synthesis of Octahydro-1H-indole-2-carboxylic Acid. Benchchem.
  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
  • Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles.
  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry.
  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Polish Journal of Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • trans-Octahydro-1H-indole. PubChem.
  • Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • Application Notes and Protocols: The Versatility of the cis-Octahydro-1H-isoindole Scaffold in Drug Design. Benchchem.
  • Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • trans-Octahydro-1h-isoindole hydrochloride. MilliporeSigma.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Wiley.
  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed.
  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. IJIRT.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Pharmacy and Pharmacology.
  • Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI.

Sources

Method

Advanced Methodology for the N-Alkylation of trans-Octahydro-1H-indole: Mechanistic Insights and Validated Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Scope As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scope

As a Senior Application Scientist, I frequently encounter challenges in the derivatization of conformationally rigid bicyclic systems. The trans-octahydro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the stereospecific core of the ACE inhibitor Trandolapril[1].

Unlike its cis-fused counterpart, the trans-fused octahydroindole ring system locks the cyclohexane and pyrrolidine rings into a rigid chair-envelope conformation. This rigidity provides excellent predictable pharmacology but creates a highly differentiated steric environment around the secondary amine[2]. Consequently, N-alkylation requires precise mechanistic control to overcome steric shielding on one face of the molecule while preventing over-alkylation (quaternization) on the other. This guide details the causality behind reagent selection and provides self-validating protocols for the two most robust N-alkylation strategies: Direct SN2 Alkylation and Reductive Amination.

Mechanistic Causality: Strategy Selection

The decision to proceed via direct alkylation versus reductive amination should not be arbitrary; it is dictated by the electrophilicity of the alkylating agent and the steric bulk of the desired appendage.

Direct N-Alkylation (SN2 Pathway)

Direct alkylation is optimal for introducing unhindered primary alkyl groups (e.g., ethyl bromoacetate, benzyl bromide). The primary risk here is quaternization —the newly formed tertiary amine can act as a nucleophile and react with a second equivalent of the electrophile.

  • Base Selection: Strong bases (e.g., NaH, KOtBu) are counterproductive as they can promote E2 elimination of the alkyl halide. Mild, non-nucleophilic bases such as Na₂CO₃ or NaHCO₃ are strictly preferred. They act purely as acid scavengers to neutralize the hydrohalic acid byproduct, driving the reaction forward without catalyzing side reactions[1].

  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are utilized to enhance the nucleophilicity of the secondary amine by leaving it unsolvated, thereby accelerating the SN2 trajectory.

Reductive Amination

When installing bulky secondary alkyl groups or utilizing electrophiles prone to elimination, reductive amination is the superior choice. This method bypasses the risk of over-alkylation entirely; the resulting tertiary amine is too sterically hindered to form another iminium species.

  • Catalysis & Reduction: The reaction proceeds via a hemiaminal intermediate, which dehydrates under weak acid catalysis (e.g., Acetic Acid) to form an electrophilic iminium ion.

  • Hydride Source: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Macroporous (MP)-cyanoborohydride resin are the gold standards[3]. These mild reagents selectively reduce the iminium ion without reducing the unreacted aldehyde or ketone, ensuring high chemoselectivity.

decision_tree Start trans-Octahydro-1H-indole N-Alkylation Q1 Nature of Alkylating Agent? Start->Q1 Direct Alkyl Halide / Pseudohalide (Direct S_N2) Q1->Direct Electrophile Reductive Aldehyde / Ketone (Reductive Amination) Q1->Reductive Carbonyl Base Add Mild Base (e.g., Na2CO3, DIPEA) Direct->Base Acid Add Weak Acid Catalyst (e.g., AcOH) Reductive->Acid Product1 N-Alkyl Octahydroindole (Monitor for Quaternization) Base->Product1 Product2 N-Alkyl Octahydroindole (High Chemoselectivity) Acid->Product2

Workflow for selecting the appropriate N-alkylation strategy based on the alkylating agent.

Data Presentation: Strategy Comparison

To facilitate rapid decision-making, the operational parameters of both methodologies are summarized below.

ParameterDirect SN2 AlkylationReductive Amination
Optimal Electrophile Primary alkyl halides, allylic/benzylic halidesAldehydes, unhindered ketones
Reagents Na₂CO₃, NaHCO₃, or DIPEANaBH(OAc)₃ or MP-BH₃CN, AcOH
Solvent MeCN, DMF, or THFMeOH, DCE, or THF
Temperature 20°C to 65°C0°C to 25°C
Risk of Over-alkylation Moderate to High (Requires strict stoichiometry)Negligible
Typical Yield Range 75% - 95%80% - 98%
Primary Advantage Atom economical, highly scalableExceptional chemoselectivity, mild

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the researcher can verify the integrity of the reaction before proceeding to workup.

Protocol A: Direct N-Alkylation with Ethyl Bromoacetate

This procedure is adapted from the industrial synthesis of Trandolapril intermediates[1].

Reagents:

  • trans-Octahydro-1H-indole-2-carboxylate (1.0 eq)

  • Ethyl bromoacetate (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with trans-octahydro-1H-indole-2-carboxylate and anhydrous MeCN.

  • Base Addition: Add finely powdered NaHCO₃ to the stirring solution. Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Dissolve ethyl bromoacetate in a small volume of MeCN and add it dropwise via syringe pump over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, drastically reducing the kinetic probability of quaternization.

  • Heating: Elevate the reaction temperature to 60°C and stir for 4–6 hours.

  • System Validation (QC): Perform TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. The secondary amine starting material will appear as a dark purple/brown spot. The tertiary amine product will either not stain or appear as a faint, distinctively different color (often pale yellow/orange). If the purple spot persists, add an additional 0.05 eq of ethyl bromoacetate.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Reductive Amination via MP-Cyanoborohydride

This protocol utilizes polymer-supported reagents for streamlined purification, ideal for parallel synthesis[3].

Reagents:

  • trans-Octahydro-1H-indole derivative (1.0 eq)

  • Aldehyde (e.g., Pyridine-3-carboxaldehyde) (1.5 eq)

  • Acetic Acid (glacial) (5.0 eq)

  • MP-Cyanoborohydride resin (2.34 mmol/g loading, 2.5 eq)

  • Methanol (MeOH) (0.1 M)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the trans-octahydro-1H-indole derivative in MeOH. Add the aldehyde followed by glacial acetic acid. Stir at room temperature for 1 hour. Causality: The acid catalyst is required to protonate the hemiaminal, facilitating the loss of water to form the reactive iminium species.

  • Reduction: Add the MP-cyanoborohydride resin in one portion. Agitate the mixture gently on an orbital shaker for 12–16 hours at room temperature. Note: Magnetic stirring can physically grind and degrade the macroporous resin; orbital shaking preserves resin integrity.

  • System Validation (QC): Extract a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The mass spectrum should show the complete disappearance of the starting mass [M+H]⁺ and the emergence of the product mass. The absence of over-alkylation is guaranteed by the mechanism.

  • Workup: Filter the reaction mixture through a fritted funnel to remove the resin. Wash the resin sequentially with MeOH and CH₂Cl₂. Concentrate the combined filtrates in vacuo to yield the pure tertiary amine.

mechanism Amine trans-Octahydro-1H-indole (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl (Nu: Attack) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Tertiary N-Alkyl Amine Iminium->Product Hydride Transfer (e.g., MP-BH3CN)

Mechanistic pathway of the reductive amination of trans-octahydroindole.

References

  • Pierce, J. G., Kasi, D., Fushimi, M., Cuzzupe, A., & Wipf, P. "Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates." Journal of Organic Chemistry, 2008.[Link]

  • Brion, F., Marie, C., Mackiewicz, P., Roul, J. M., & Buendia, J. "Stereoselective synthesis of a trans-octahydroindole derivative, precursor of trandolapril (RU 44 570), an inhibitor of angiotensin converting enzyme." Tetrahedron Letters, 1992.[Link]

  • "Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.

Sources

Application

Application Note: Strategic Utilization of trans-Octahydro-1H-indole Scaffolds in Alkaloid Total Synthesis

Executive Summary The trans-octahydro-1H-indole (also known as trans-perhydroindole) scaffold is a privileged, conformationally constrained bicyclic system ubiquitous in complex natural products and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trans-octahydro-1H-indole (also known as trans-perhydroindole) scaffold is a privileged, conformationally constrained bicyclic system ubiquitous in complex natural products and active pharmaceutical ingredients (APIs). Unlike its thermodynamically less stable cis-fused counterpart, the trans-fused system enforces a rigid spatial arrangement that is critical for the biological activity of Amaryllidaceae alkaloids, marine-derived aeruginosins, and synthetic ACE inhibitors like Trandolapril.

This application note provides an authoritative guide on the retrosynthetic strategies, stereocontrol mechanisms, and self-validating experimental protocols required to successfully assemble and utilize the trans-octahydro-1H-indole core in advanced total synthesis workflows.

Mechanistic Rationale: Overcoming Stereochemical Bottlenecks

The primary bottleneck in synthesizing trans-octahydroindoles lies in the kinetic preference for cis-fusion during standard ring-closing or hydrogenation events. Catalytic hydrogenation of indole or imine precursors typically proceeds via syn-addition, delivering the kinetically favored cis-isomer.

To access the trans-isomer, synthetic chemists must bypass kinetic control by employing thermodynamic sinks (e.g., ionic reductions) or geometrically constrained intramolecular nucleophilic attacks (e.g., oxabicyclic ring openings). Understanding the conformational trajectory of the intermediates is paramount for designing successful synthetic routes.

G Imine Imine / Enamide Intermediate Kinetic Catalytic Hydrogenation (Face-Selective) Imine->Kinetic H2, Pd/C Thermo Ionic Reduction (Hydride Delivery) Imine->Thermo Et3SiH, TFA Cis cis-Octahydroindole (Syn-Addition) Kinetic->Cis Kinetically Favored Trans trans-Octahydroindole (Thermodynamic Control) Thermo->Trans Thermodynamically Favored

Stereodivergent reduction pathways for octahydroindole core assembly.

Application Profiles in Total Synthesis

Aeruginosin Core Assembly (Microcin SF608)

Aeruginosins are a family of linear peptides isolated from marine cyanobacteria, characterized by a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) core. In the total synthesis of Microcin SF608, establishing the trans-fused Choi core is achieved through the highly efficient nucleophilic opening of an oxabicyclo[2.2.1]heptane system 1. The geometric constraints of the bridged system force the tethered amine to attack in an anti-periplanar trajectory, exclusively yielding the trans-octahydroindole architecture.

Amaryllidaceae Alkaloids ((−)-Pancracine)

Amaryllidaceae alkaloids, such as pancracine and crinine, possess a complex pentacyclic framework containing a trans-octahydroindole subunit. A highly stereoselective approach utilizes the reduction of imines derived from enantiomerically enriched γ-nitroketones. While nitrone reductions heavily favor the cis-isomer, the specific reduction of the imine intermediate selectively furnishes the trans-fused 3-aryloctahydroindole motif, acting as a critical advanced intermediate 2.

Medicinal Chemistry: ACE Inhibitors (Trandolapril)

Beyond natural products, the trans-octahydro-1H-indole-2-carboxylic acid (Oic) scaffold is the foundational building block for Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Industrial syntheses rely on the stereoselective condensation of racemic trans-octahydro-1H-indole-2-carboxylic acid with N-carboxyanhydrides (NCA), leveraging inherent chiral recognition to bypass complex enzymatic resolutions 3. Furthermore, novel phosphoproline analogues containing the trans-fused system are currently being developed to expand the pharmacological utility of this scaffold 4.

Quantitative Data: Reaction Metrics

The following table summarizes the key metrics from the distinct synthetic strategies used to access the trans-octahydroindole core across different targets.

Target ScaffoldPrecursorKey ReagentsYield (%)Stereoselectivity (dr)Ref.
Microcin SF608 Core Oxabicyclo[2.2.1]heptaneTMSOTf, NEt₃81%>95:5 (trans:cis)1
Pancracine Intermediate γ-Nitroketone (Imine)NaBH₃CN, Pivalic acid72%Highly selective for trans2
Trandolapril Precursor Racemic trans-Oic acidN-Carboxyanhydride (NCA)>90%Enantioselective resolution3
Phosphoproline Analogue N-Boc diethyl phosphoprolinateRuO₄, Grubbs Catalyst78%Single diastereomer4

Self-Validating Experimental Protocols

Protocol A: TMSOTf-Mediated Nucleophilic Opening for Aeruginosin Cores

Adapted from the synthesis of Microcin SF608.

Objective: Conversion of a tethered amino-oxabicyclo[2.2.1]heptane into a trans-octahydroindole bis(trimethylsilyl)ether.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine-tethered oxabicyclic precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a strict argon atmosphere.

  • Base Addition: Add triethylamine (NEt₃, 3.0 mmol) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.5 mmol) over 10 minutes.

  • Ring Opening: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Causality & Rationale: TMSOTf acts as a highly oxophilic Lewis acid, coordinating to the bridging oxygen of the oxabicycle and weakening the C-O bond. NEt₃ is critical to neutralize the generated triflic acid, preventing the degradation of acid-sensitive functional groups. The tethered secondary amine is geometrically forced to attack the activated bridgehead carbon from the anti-periplanar face, executing an Sₙ2-like inversion that guarantees the trans-ring fusion.

Validation Checkpoints:

  • TLC: Complete consumption of the starting material (typically Rf = 0.4 in EtOAc/Hexane 1:3).

  • ¹H NMR (400 MHz, CDCl₃): Disappearance of the characteristic oxabicyclic bridgehead proton signal (usually ~4.5 ppm) and the emergence of the trans-fused bridgehead protons. The trans configuration is confirmed by a large axial-axial coupling constant (J > 10 Hz) between the bridgehead protons.

Protocol B: Stereoselective Imine Reduction for Amaryllidaceae Intermediates

Adapted from the formal synthesis of (−)-Pancracine.

Objective: Reduction of γ-nitroketone-derived imines to yield trans-3-aryloctahydroindoles.

Step-by-Step Methodology:

  • Imine Formation: Condense the enantiomerically enriched γ-nitroketone with the appropriate primary amine in MeOH to form the intermediate imine.

  • Buffering: To the imine solution (1.0 mmol in 10 mL MeOH) at -78 °C, add Pivalic acid (5.0 mmol).

  • Hydride Delivery: Add Sodium cyanoborohydride (NaBH₃CN, 3.0 mmol) in small portions over 15 minutes.

  • Maturation: Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M NaOH (to neutralize Pivalic acid and destroy excess hydride). Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography.

Causality & Rationale: Pivalic acid provides a mildly acidic environment that protonates the imine to form a highly electrophilic iminium ion without inducing premature hydrolysis. The bulky nature of Pivalic acid also sterically shields one face of the molecule. NaBH₃CN acts as a mild hydride source, delivering the hydride selectively from the less sterically hindered face. The thermodynamic stability of the trans-fused product drives the diastereoselectivity under these specific ionic reduction conditions.

Validation Checkpoints:

  • LC-MS: Confirm the expected [M+H]⁺ mass of the reduced octahydroindole.

  • 2D NOESY NMR: This is the critical self-validating step. A lack of NOE correlation between the bridgehead protons (H-3a and H-7a) confirms the trans configuration. In contrast, the cis isomer would show a strong NOE cross-peak due to the spatial proximity of the syn-oriented protons.

References

  • Synthesis of Microcin SF608 through Nucleophilic Opening of an Oxabicyclo[2.2.
  • Stereoselective Synthesis of 3-Aryloctahydroindoles and Application in a Formal Synthesis of (−)
  • Process for the synthesis of the ace inhibitor trandolapril Google P
  • Stereocontrolled Synthesis of Phosphoproline Analogues Containing a trans-Fused Octahydroindole Bicyclic System The Journal of Organic Chemistry - ACS Public

Sources

Method

Unlocking Synthetic Versatility: A Guide to the Ring-Opening Mechanisms of trans-Octahydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals The trans-octahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity as a proline bioisostere. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The trans-octahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity as a proline bioisostere. However, the strategic cleavage of its C-N bonds offers a powerful synthetic route to a diverse array of functionalized and stereochemically rich acyclic and macrocyclic amines. This technical guide provides an in-depth exploration of the primary reaction mechanisms for the ring-opening of the trans-octahydro-1H-indole core, complete with detailed experimental protocols and insights into the underlying chemical principles.

Introduction: The Synthetic Potential of a Privileged Scaffold

The trans-octahydro-1H-indole ring system, a saturated bicyclic amine, is a common motif in natural products and pharmaceutical agents. While its synthesis is well-established, its utility as a synthetic intermediate for generating complex linear amines is an area of growing interest. Ring-opening reactions provide a means to convert this readily accessible chiral N-heterocycle into valuable building blocks that are otherwise challenging to synthesize.[1][2] This guide will focus on three principal strategies for the cleavage of the C-N bond in the trans-octahydro-1H-indole framework: N-Acyl driven ring-opening, the von Braun reaction, and the Emde degradation.

N-Acyl Driven Ring-Opening: A Reductive Cleavage Strategy

Activation of the nitrogen atom through acylation significantly facilitates the reductive cleavage of the C-N bond. This approach is particularly effective for unstrained cyclic amines where ring strain does not provide a thermodynamic driving force for ring opening.[3]

Mechanistic Insights

The mechanism involves two key steps. First, the nitrogen of the trans-octahydro-1H-indole is acylated, typically with an acyl chloride or anhydride, to form the corresponding N-acyl derivative. This transformation alters the electronic properties of the nitrogen atom, making the adjacent C-N bonds more susceptible to nucleophilic attack. The subsequent step involves reduction with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄).[4][5] The hydride attacks one of the carbonyl carbons of the newly introduced acyl group, leading to a tetrahedral intermediate. This intermediate then collapses, and through a series of steps, results in the cleavage of one of the C-N bonds of the original ring system. The regioselectivity of the cleavage can be influenced by steric and electronic factors.

Diagram: N-Acyl Driven Reductive Ring-Opening

N_Acyl_Ring_Opening cluster_0 Acylation cluster_1 Reductive Cleavage Octahydroindole trans-Octahydro-1H-indole N_Acyl_Octahydroindole N-Acyl-trans-octahydro-1H-indole Octahydroindole->N_Acyl_Octahydroindole Base Acyl_Chloride R-COCl Acyl_Chloride->N_Acyl_Octahydroindole Intermediate Tetrahedral Intermediate N_Acyl_Octahydroindole->Intermediate 1. LiAlH₄ LAH LiAlH₄ LAH->Intermediate Ring_Opened_Product Ring-Opened Amine Intermediate->Ring_Opened_Product 2. H₂O workup

Caption: General workflow for N-acyl driven reductive ring-opening.

Experimental Protocol: General Procedure for N-Acylation and Reductive Cleavage

Materials:

  • trans-Octahydro-1H-indole

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and workup reagents

Protocol:

Part A: N-Acylation

  • Dissolve trans-octahydro-1H-indole (1.0 eq) in anhydrous Et₂O or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Et₃N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with Et₂O or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-trans-octahydro-1H-indole. Purify by column chromatography if necessary.

Part B: Reductive Cleavage

  • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous Et₂O or THF.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the N-acyl-trans-octahydro-1H-indole from Part A in anhydrous Et₂O or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash thoroughly with Et₂O or THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ring-opened product. Purify by column chromatography or distillation.

The von Braun Reaction: Cyanogen Bromide-Mediated C-N Cleavage

The von Braun reaction is a classic method for the ring-opening of cyclic tertiary amines, which can be adapted for secondary amines like trans-octahydro-1H-indole after N-cyanation.[6][7]

Mechanistic Insights

The reaction proceeds in two main stages. First, the secondary amine of trans-octahydro-1H-indole reacts with cyanogen bromide (BrCN) to form an N-cyano intermediate. In the case of a tertiary amine, this would result in a quaternary cyanoammonium salt. This intermediate then undergoes nucleophilic attack by the bromide ion. The bromide attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond and the formation of a brominated, ring-opened cyanamide. The regioselectivity of this cleavage is influenced by the substitution pattern of the carbons adjacent to the nitrogen. The resulting ω-bromoalkylcyanamide can then be hydrolyzed, typically under acidic or basic conditions, to the corresponding primary amine.

Diagram: The von Braun Reaction Mechanism

von_Braun_Reaction Octahydroindole trans-Octahydro-1H-indole N_Cyano_Intermediate N-Cyano Intermediate Octahydroindole->N_Cyano_Intermediate Reaction with BrCN BrCN BrCN BrCN->N_Cyano_Intermediate Ring_Opened_Bromo ω-Bromoalkylcyanamide N_Cyano_Intermediate->Ring_Opened_Bromo Nucleophilic attack by Br⁻ Final_Product Ring-Opened Diamine Ring_Opened_Bromo->Final_Product Hydrolysis Hydrolysis Hydrolysis (H⁺ or OH⁻)

Caption: Simplified mechanism of the von Braun reaction.

Experimental Protocol: General Procedure for the von Braun Reaction

Materials:

  • trans-Octahydro-1H-indole

  • Cyanogen bromide (BrCN) - EXTREME CAUTION: Highly toxic! Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Anhydrous solvent (e.g., benzene, toluene, or chloroform)

  • Aqueous acid (e.g., HBr or HCl) or base (e.g., NaOH or KOH) for hydrolysis

  • Standard laboratory glassware and workup reagents

Protocol:

  • Dissolve trans-octahydro-1H-indole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the crude ω-bromoalkylcyanamide, add an aqueous solution of acid (e.g., 48% HBr) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux for several hours to effect hydrolysis of the cyanamide.

  • Cool the reaction mixture, and if acidic, basify with a strong base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude ring-opened product.

  • Purify the product by column chromatography or distillation.

The Emde Degradation: Reductive Cleavage of Quaternary Ammonium Salts

The Emde degradation is a method for the reductive cleavage of a C-N bond in a quaternary ammonium salt.[8][9] For a secondary amine like trans-octahydro-1H-indole, this requires an initial quaternization step.

Mechanistic Insights

The process begins with the exhaustive methylation of the trans-octahydro-1H-indole nitrogen using an alkylating agent, typically methyl iodide, to form the quaternary ammonium iodide salt. This salt is then subjected to reductive cleavage. Classically, this is achieved using sodium amalgam (Na/Hg) in an aqueous or alcoholic solution.[8] The reduction involves the transfer of electrons from the amalgam to the quaternary ammonium cation, leading to the formation of a radical intermediate which then undergoes C-N bond cleavage to yield a tertiary amine and a hydrocarbon radical. The hydrocarbon radical is then further reduced. Alternative reducing agents, such as lithium aluminum hydride, can also be employed.[8]

Diagram: The Emde Degradation Pathway

Emde_Degradation Octahydroindole trans-Octahydro-1H-indole Quaternary_Salt Quaternary Ammonium Salt Octahydroindole->Quaternary_Salt Exhaustive Methylation MeI CH₃I (excess) MeI->Quaternary_Salt Ring_Opened_Product Ring-Opened Tertiary Amine Quaternary_Salt->Ring_Opened_Product Reductive Cleavage Na_Hg Na/Hg or LiAlH₄ Na_Hg->Ring_Opened_Product

Caption: The two-step process of the Emde degradation.

Experimental Protocol: General Procedure for the Emde Degradation

Materials:

  • trans-Octahydro-1H-indole

  • Methyl iodide (CH₃I)

  • Solvent for quaternization (e.g., methanol, ethanol, or acetonitrile)

  • Sodium amalgam (Na/Hg) or lithium aluminum hydride (LiAlH₄)

  • Aqueous or alcoholic solvent for reduction

  • Standard laboratory glassware and workup reagents

Protocol:

Part A: Quaternization

  • Dissolve trans-octahydro-1H-indole (1.0 eq) in the chosen solvent.

  • Add an excess of methyl iodide (3.0-5.0 eq).

  • Stir the mixture at room temperature or with gentle heating until a precipitate forms. The reaction may take several hours to days.

  • Collect the solid quaternary ammonium salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part B: Reductive Cleavage

  • Dissolve the quaternary ammonium salt from Part A in water or ethanol.

  • Add sodium amalgam (typically 2-5% sodium content) portion-wise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

  • Continue stirring until the reaction is complete (monitor by TLC or disappearance of the starting material).

  • Carefully decant the solution from the mercury.

  • Make the solution basic, if necessary, and extract with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to yield the crude ring-opened tertiary amine.

  • Purify by column chromatography or distillation.

Comparative Analysis and Applications

The choice of ring-opening strategy depends on the desired final product and the functional group tolerance of the substrate.

ReactionKey Reagent(s)Product TypeAdvantagesDisadvantages
N-Acyl Driven Cleavage Acylating agent, LiAlH₄Ring-opened secondary amineVersatile, well-understoodRequires strong reducing agent, may lack regioselectivity
von Braun Reaction Cyanogen bromide (BrCN)ω-Bromoalkylamine (after hydrolysis)Classic method, introduces functionalityUse of highly toxic BrCN, harsh hydrolysis conditions
Emde Degradation Alkylating agent, Na/Hg or LiAlH₄Ring-opened tertiary amineEffective for quaternary saltsUse of toxic mercury, requires quaternization step

The products of these ring-opening reactions are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. The ability to introduce new functional groups and stereocenters during or after the ring-opening process makes this a powerful tool in synthetic organic chemistry.

Conclusion

The ring-opening of the trans-octahydro-1H-indole scaffold provides a strategic entry into complex acyclic amine structures. By understanding the mechanisms of N-acyl driven cleavage, the von Braun reaction, and the Emde degradation, researchers can leverage this privileged starting material to access novel chemical space. The protocols provided herein serve as a foundation for the application of these powerful transformations in drug discovery and synthetic methodology development.

References

  • Lam, K., and M. A. Ciufolini. "Synthesis of N-heterocycles by ring-opening of activated aziridines." Comprehensive Organic Synthesis II (2014): 1133-1164.
  • Ghorai, M. K., et al. "Ring-opening of N-activated aziridines with carbon nucleophiles." Chemical Society Reviews 43.10 (2014): 3526-3547.
  • Emde, H. "Über die Spaltung quartärer Ammoniumsalze durch naszierenden Wasserstoff." Berichte der deutschen chemischen Gesellschaft 42.2 (1909): 2590-2594. [Link]

  • von Braun, J. "Über die Einwirkung von Bromcyan auf tertiäre Amine." Berichte der deutschen chemischen Gesellschaft 33.1 (1900): 1438-1452.
  • Sakai, S., et al. "Chloroformate-mediated ring cleavage of gardnerine 1 and derivatives." Tetrahedron Letters 14.19 (1973): 1657-1660.
  • Huigens, R. W., et al. "Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery." ACS Medicinal Chemistry Letters 14.1 (2023): 1-10. [Link]

  • Aida, K., et al. "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis." Journal of the American Chemical Society 146.4 (2024): 30698-30707.
  • Cannon, J. G., et al. "Centrally acting emetics. 7. Hofmann and Emde degradation products of apomorphine." Journal of Medicinal Chemistry 16.3 (1973): 219-224.
  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. [Link]

  • Govindan, K., and W-Y. Lin. "Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides." Organic Letters 23.5 (2021): 1600-1605. [Link]

  • "Lithium aluminium hydride." Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for trans-Octahydro-1H-indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and procedural challenges associated with the stereoselective synthesis of trans-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and procedural challenges associated with the stereoselective synthesis of trans-octahydro-1H-indole (trans-Ohi). This bicyclic scaffold is a critical, stereo-defined building block for active pharmaceutical ingredients (APIs), most notably the ACE inhibitor Trandolapril[1],[2].

Standard hydrogenation of indoles typically yields the thermodynamically or kinetically favored cis-isomer[3]. Achieving the trans-configuration requires precise control over catalyst selection, loading, and phase transitions (homogeneous to heterogeneous)[4]. This guide provides field-proven troubleshooting, self-validating protocols, and quantitative data to ensure your synthetic success.

Process Architecture: Dual-Catalytic Hydrogenation Workflow

To bypass the inherent cis-selectivity of standard flat-surface metal catalysts (like Pt/C or Raney Nickel), state-of-the-art methodologies utilize a dual-function Ruthenium N-Heterocyclic Carbene (Ru-NHC) catalyst[4]. The workflow below illustrates the critical phase transition required to achieve trans-selectivity.

Workflow N1 Indole Substrate (Starting Material) N2 Catalyst Selection & Loading Optimization N1->N2 N3 Homogeneous Catalysis (Partial Reduction @ 25°C) N2->N3 Optimal Loading (e.g., 5 mol% Ru-NHC) N6 cis-Octahydroindole (Kinetic Byproduct) N2->N6 Standard Pt/C or High Loading N4 Heterogeneous Catalysis (Ru Nanoparticles @ 100°C) N3->N4 Temp & Pressure Increase (Triggers Aggregation) N5 trans-Octahydroindole (Target Product) N4->N5 Controlled Kinetics N7 Hydrogenolysis / Ring-Opening (Over-reduction) N4->N7 Excessive Loading (>10 mol%)

Figure 1: Dual-catalytic workflow for stereoselective synthesis of trans-octahydroindole.

Troubleshooting & FAQs

Q1: Why is my hydrogenation yielding predominantly the cis-octahydroindole isomer instead of the desired trans-isomer? A1: This is a classic issue of kinetic control versus thermodynamic stability. Standard heterogeneous catalysts (e.g., Pt/C, Raney Nickel) in acidic media (like glacial acetic acid) facilitate the syn-addition of hydrogen across the planar indole ring, which overwhelmingly produces the cis-fused isomer (>60-90%)[3]. Causality: To force the trans-geometry, you must decouple the reduction of the pyrrole ring from the benzene ring. By using a, the reaction first proceeds homogeneously to reduce the pyrrole ring enantioselectively. Subsequently, increasing the temperature forces the catalyst to aggregate into heterogeneous nanoparticles, which then reduce the remaining aromatic ring under different steric constraints, favoring the trans-isomer[4].

Q2: How do I determine the optimal catalyst loading for Ru-NHC to maximize the trans/cis ratio without causing hydrogenolysis? A2: Catalyst loading in a dual-function system is a delicate balancing act that dictates the nucleation rate of the nanoparticles[4].

  • Too Low (< 2 mol%): The in situ generated heterogeneous catalyst loses activity before the fully saturated octahydroindole is formed, leaving partially reduced intermediates[4].

  • Too High (> 10 mol%): Rapid, uncontrolled nanoparticle aggregation occurs. This hyper-active state accelerates the reaction kinetics, reverting the selectivity back toward the kinetic cis-isomer and increasing the rate of C-N bond cleavage (hydrogenolysis/ring-opening).

  • Optimal (5 mol%): Provides the ideal nucleation rate for Ru nanoparticles, ensuring steady reduction kinetics that allow thermodynamic equilibration toward the trans-isomer.

Q3: How does solvent choice impact the catalyst's performance and stereoselectivity? A3: Solvents dictate both the solubility of the indoline intermediate and the aggregation state of the Ru nanoparticles. Non-polar or weakly polar solvents like diethyl ether (Et₂O) or n-hexane promote controlled, slow aggregation of the Ru-NHC complex[4]. Causality: If you use highly coordinating or protic solvents (like ethanol), the solvent can prematurely displace the NHC ligands, leading to rapid bulk metal precipitation ("blacking out" of the catalyst). This destroys the dual-functionality and results in poor conversion and loss of stereocontrol.

Quantitative Data: Catalyst Parameter Optimization

The following table summarizes the causal relationship between catalyst loading, reaction parameters, and the resulting stereochemical outcomes.

Catalyst SystemLoading (mol%)Temp (°C)Pressure (bar H₂)SolventConversion (%)trans:cis RatioPrimary Outcome / Diagnostic Issue
Pt/C 10.0251AcOH>995:95Kinetic cis-isomer heavily favored[3].
Ru-NHC 2.025 → 10070 → 100Et₂O4580:20Incomplete conversion; premature catalyst death[4].
Ru-NHC 5.0 25 → 100 70 → 100 Et₂O >99 87:13 Optimal stereoselectivity & yield [4].
Ru-NHC 10.025 → 10070 → 100Et₂O>9960:40High hydrogenolysis / uncontrolled kinetics.
Standard Operating Procedure: Self-Validating Ru-NHC Hydrogenation

To ensure high reproducibility and trustworthiness, follow this self-validating protocol for the complete, asymmetric hydrogenation of indoles to trans-octahydroindoles using Ru((R,R)-SINpEt)₂[4].

Phase 1: Homogeneous Partial Reduction

  • Preparation: Inside an argon-filled glovebox, charge a high-pressure autoclave with the N-Boc-protected indole substrate (0.1 mmol), 4 Å molecular sieves (50 mg, to scavenge trace moisture that poisons carbenes), and the Ru-NHC catalyst (5.0 mol%)[4].

  • Solvation: Add anhydrous Et₂O (2.0 mL) to the mixture[4].

  • Pressurization & Reaction: Seal the autoclave, purge three times with H₂ gas, and pressurize to 70 bar. Stir the mixture at 25 °C for 48 hours[4].

  • Self-Validation Checkpoint (Critical): Depressurize a micro-aliquot and analyze via GC-FID. Causality: You must confirm >95% conversion to the partially reduced indoline intermediate. If conversion is low, the homogeneous catalytic cycle has failed (likely due to oxygen/moisture ingress), and proceeding to Phase 2 will be futile.

Phase 2: Heterogeneous Complete Reduction 5. Nanoparticle Induction: Re-pressurize the autoclave to 100 bar of H₂. Increase the temperature to 100 °C and stir for an additional 48 hours[4]. Causality: The thermal energy overcomes the activation barrier for NHC ligand dissociation, triggering the aggregation of the Ru complex into highly active, heterogeneous Ru nanoparticles required to break the aromaticity of the remaining ring[4]. 6. Quench & Isolation: Cool the reactor to room temperature and carefully depressurize. Filter the crude mixture through a pad of Celite to remove the Ru nanoparticles (the pad will appear dark gray/black). 7. Purification: Concentrate the filtrate under reduced pressure and purify the trans-octahydroindole via silica gel column chromatography. Determine the exact trans/cis diastereomeric ratio (dr) via GC-FID of the crude mixture prior to chromatography[4].

References
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Center for Biotechnology Information (PMC).[Link]

  • A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Thieme Chemistry.[Link]

  • Process for the synthesis of the ace inhibitor trandolapril (WO2007003947A2).
  • Improved process for preparation of highly pure trandolapril (WO2006085332A1).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in trans-Octahydroindole Hydrogenation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the catalytic hydrogenation of indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the catalytic hydrogenation of indoles. Achieving high yields of octahydroindoles is inherently difficult, but selectively isolating the trans-fused isomer presents a formidable synthetic challenge.

This guide provides a causality-driven framework to help you troubleshoot low yields, overcome the kinetic cis-bias of heterogeneous catalysis, and implement self-validating protocols for reproducible scale-up.

Part 1: Mechanistic Causality & The Cis-Bias Trap

To troubleshoot low trans-octahydroindole yields, you must first understand the physical chemistry occurring at the catalyst surface.

Heterogeneous catalytic hydrogenation (using H₂ gas over Pt/C, Pd/C, or Rh/C) relies on the adsorption of the indole substrate onto the metal lattice. Hydrogen atoms are delivered to the same face of the molecule, resulting in a syn-addition . Because the intermediate indoline is relatively planar, this syn-addition across the C3a–C7a double bond kinetically traps the product almost exclusively as cis-octahydroindole.

Furthermore, the hydrogenation of the pyrrole-like structure has a rather low thermodynamic driving force 1, meaning reactions frequently stall at the partially reduced indoline stage. To achieve the trans-isomer, we must bypass this kinetic trap via thermodynamic equilibration at high temperatures, or by utilizing transfer hydrogenation techniques that alter the hydride delivery mechanism 2.

Pathway Indole Indole (Aromatic System) Iminium Iminium Ion (Acid Activated) Indole->Iminium H+ (e.g., p-TSA) Indoline Indoline (Partially Reduced) Iminium->Indoline H2, Pt/C or Pd/C Cis cis-Octahydroindole (Kinetic Product) Indoline->Cis Syn-addition (H2) Trans trans-Octahydroindole (Thermodynamic Target) Indoline->Trans Transfer Hydrogenation Cis->Trans High Temp / Ru Catalyst (Isomerization)

Reaction pathway for indole hydrogenation highlighting the kinetic cis-bias vs. trans-target.

Part 2: Troubleshooting FAQs

Q1: My overall conversion to octahydroindole is low, and the reaction stalls at the indoline intermediate. How do I force full saturation? A1: This is a classic manifestation of catalyst poisoning. The secondary amine of the partially reduced indoline binds strongly to the metal catalyst (e.g., Pt or Pd), blocking active sites from activating H₂. The Fix: Introduce a Brønsted acid additive. Adding p-toluenesulfonic acid (p-TSA) protonates the amine, preventing it from coordinating to the metal. Crucially, the acid also protonates the indole C-3 position, generating an iminium ion that temporarily disrupts the aromaticity of the heterocyclic ring, significantly lowering the activation energy for hydrogenation 3.

Q2: I have full conversion, but my NMR shows a 9:1 ratio in favor of cis-octahydroindole. How can I invert this to favor the trans-isomer? A2: Direct hydrogenation with H₂ gas on standard Pd/C or Pt/C will almost always yield the cis-isomer due to the surface-bound syn-addition mechanism. The Fix: You must switch your reduction strategy. The literature demonstrates that transfer hydrogenation (e.g., using a hydrogen donor rather than H₂ gas) can bypass the strict syn-addition requirement, providing access to the trans-octahydroindole product 2. Alternatively, utilizing a Ruthenium catalyst (Ru/Al₂O₃) at elevated temperatures (150–200 °C) promotes thermodynamic equilibration, converting the kinetic cis-isomer into the more stable trans-isomer.

Q3: I am observing significant ring-opening and polymerization byproducts. What is going wrong? A3: Indoles are highly activated aromatic systems. In the presence of strong acids and high temperatures, they can undergo electrophilic aromatic substitution leading to oligomerization before hydrogenation can occur 3. The Fix: Optimize the acid stoichiometry (strictly 1.0 to 2.2 equivalents of p-TSA). If using highly active Pt/C, keep the reaction at room temperature. If you must push to higher temperatures for trans-equilibration, ensure the substrate is fully converted to indoline at a lower temperature first before ramping the heat.

LogicTree Start Issue: Low trans-Octahydroindole Yield CheckConv Is conversion to octahydroindole complete? Start->CheckConv Incomplete No (Stalls at Indoline) CheckConv->Incomplete Complete Yes (High Conversion) CheckConv->Complete Poisoning Catalyst Poisoning by Amine Incomplete->Poisoning CheckRatio Is the cis:trans ratio poor? Complete->CheckRatio AddAcid Add Brønsted Acid (p-TSA) Poisoning->AddAcid PoorRatio Yes (Mainly cis) CheckRatio->PoorRatio SwitchCat Use Transfer Hydrogenation or Ru/C at High Temp PoorRatio->SwitchCat

Troubleshooting logic tree for resolving low yields in trans-octahydroindole synthesis.

Part 3: Quantitative Data Comparison

To guide your optimization, compare the expected outcomes of different catalytic systems based on established literature parameters:

SubstrateCatalyst SystemReaction ConditionsAdditiveMajor Product (Ratio)Mechanism / Rationale
IndolePt/C (5 wt%)H₂ (1 atm), RT, H₂Op-TSA (1–2 eq)cis-Octahydroindole (>95:5)Kinetic syn-addition; acid prevents poisoning.
Indole derivativePd/C (10 wt%)Transfer HydrogenationNonetrans-OctahydroindoleBypasses strict surface syn-addition.
1-MethylindoleRu/Al₂O₃H₂ (50 bar), 150 °CNonetrans-1-MethyloctahydroindoleHigh temp drives thermodynamic equilibration.

Part 4: Self-Validating Protocol for Trans-Selective Transfer Hydrogenation

If direct hydrogenation is yielding exclusively the cis-isomer, pivot to this validated transfer hydrogenation workflow.

Step 1: System Preparation In a rigorously dried, argon-flushed Schlenk flask, dissolve the indole substrate (1.0 mmol) in anhydrous isopropanol (10 mL). Causality: Water can interfere with the hydrogen donor equilibrium and promote unwanted side reactions.

Step 2: Catalyst & Donor Addition Add 10 mol% Pd/C (ensure it is from a fresh, unoxidized batch). Follow immediately with ammonium formate (5.0 to 10.0 equivalents) in a single portion. Causality: A large excess of the hydrogen donor is thermodynamically required to drive the equilibrium toward full saturation of the robust aromatic system.

Step 3: Thermal Activation Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–24 hours under a slight positive pressure of argon.

Step 4: Self-Validation Checkpoint (Critical) Before proceeding to workup, pull a 0.1 mL aliquot, filter it through a PTFE micro-syringe filter, and analyze via GC-MS. Validation Logic: You must confirm the disappearance of the indoline intermediate (m/z ~119 for unsubstituted) and evaluate the cis/trans ratio of the octahydroindole (m/z ~125). If indoline remains, catalyst poisoning has occurred; spike the reaction with 1.0 eq of p-TSA and additional ammonium formate, then reflux for another 6 hours.

Step 5: Workup and Isolation Once complete conversion is validated, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography (using a gradient of Dichloromethane/Methanol with 1% Et₃N) to isolate the pure trans-octahydroindole.

References

  • [3] Title:3 Source: nih.gov (PMC)

  • [2] Title:2 Source: acs.org

  • [1] Title:1 Source: mdpi.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting trans-Octahydro-1H-indole Synthesis &amp; Over-Reduction

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of trans-octahydro-1H-indole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of trans-octahydro-1H-indole derivatives (such as the critical ACE-inhibitor precursor, trans-octahydroindole-2-carboxylic acid).

Deep hydrogenation of the highly resonance-stabilized indole core presents a significant mechanistic challenge. Pushing the reaction to complete saturation often triggers "over-reduction"—specifically, the hydrogenolysis (cleavage) of the C–N bond, loss of sensitive protecting groups, or the scrambling of stereocenters leading to the thermodynamically favored cis-isomer. This guide provides field-proven, mechanistically grounded solutions to these exact failure modes.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why am I seeing acyclic, ring-opened byproducts during the deep hydrogenation of my indole precursors? A: This is a classic case of C–N bond hydrogenolysis, which occurs when the reaction is pushed too hard under thermodynamic control. The reduction of indole proceeds stepwise: it first reduces to indoline (a cyclic secondary amine)[1]. At this stage, the C–N bond is pseudo-benzylic. If you are using aggressive catalysts like Palladium on Carbon (Pd/C) at elevated temperatures, the Palladium metal readily undergoes oxidative addition into this activated C–N bond. Subsequent hydride transfer permanently opens the ring, yielding unwanted alkyl-cyclohexylamine derivatives[2]. To prevent this, you must switch to a catalyst that favors arene coordination over bond insertion, such as Ruthenium (Ru) or Rhodium (Rh)[3][4].

Q2: How do I preserve the trans-stereoselectivity? My current high-pressure hydrogenation yields predominantly the cis-isomer. A: The cis-fused 5,6-bicyclic octahydroindole system is thermodynamically more stable than the trans-fused system due to minimized ring strain. Standard heterogeneous hydrogenation (e.g., using Pt/C or Raney Nickel) under high pressure operates under thermodynamic control, naturally funneling the product into the cis-conformation[5]. To achieve trans-selectivity, you must rely on kinetic control. This is best achieved using a dynamic kinetic resolution approach or a dual-function catalyst system. For instance, using a Ru-NHC (N-heterocyclic carbene) complex allows for homogeneous, enantioselective partial reduction at room temperature, followed by a temperature ramp that aggregates the catalyst into heterogeneous nanoparticles to finish the arene reduction without scrambling the established trans-stereocenters[3].

Q3: I am synthesizing a Trandolapril precursor and need to reduce the indole core without cleaving my benzyl ester protecting groups. How do I prevent this specific form of over-reduction? A: Benzyl esters and ethers are highly susceptible to hydrogenolysis, particularly in the presence of Pd catalysts[6]. If you attempt to reduce the indole core using Pd/C, you will simultaneously debenzylate your molecule. To prevent this, you must decouple arene hydrogenation from hydrogenolysis. Biocarbon-supported nanoscale Ruthenium Oxide (RuO2@PNC) or Rhodium on Alumina (Rh/Al2O3) are highly effective at reducing the indole core to octahydroindole while leaving benzyl esters entirely intact[4].

Part 2: Reaction Pathway & Troubleshooting Workflows

To visualize the competing pathways between successful saturation and over-reduction, refer to the mechanistic diagram below.

Pathway Indole Indole Derivative (Aromatic Core) Indoline Indoline Intermediate (Partially Reduced) Indole->Indoline H2, Catalyst Mild Temp trans_OHI trans-Octahydroindole (Target Product) Indoline->trans_OHI Ru/Rh Catalyst Kinetic Control cis_OHI cis-Octahydroindole (Thermodynamic Sink) Indoline->cis_OHI Pt/Pd Catalyst Thermodynamic Control RingOpen Ring-Opened Amine (C-N Hydrogenolysis) Indoline->RingOpen Pd Catalyst, High Temp Over-Reduction trans_OHI->RingOpen Prolonged Exposure

Reaction pathway showing target trans-octahydroindole synthesis vs. hydrogenolysis byproducts.

Quantitative Data: Catalyst Selection vs. Over-Reduction Risk

The following table synthesizes quantitative outcomes from various catalytic systems to help you select the optimal conditions for your specific substrate.

Catalyst SystemTypical ConditionsPrimary ProductC–N Hydrogenolysis RiskStereoselectivityRef
Pd/C + Acid 50 bar H₂, 50 °CIndoline / Ring-OpenedHigh (Cleaves C–N & Benzyl)Poor (Racemic)[1],[2]
Pt/C + p-TsOH 30 bar H₂, 25 °CIndolineModeratePoor (Favors cis)[1]
RuO₂@PNC 40 bar H₂, 80 °COctahydroindoleLow (Preserves Ethers/Esters)Moderate[4]
Ru-NHC (Dual) 100 bar H₂, 25 °C → 100 °COctahydroindoleVery Low High (Favors trans)[3]
Rh/Al₂O₃ 30 bar H₂, 50 °COctahydroindoleLowModerate[4]

Part 3: Self-Validating Experimental Protocol

To achieve high trans-selectivity while strictly preventing C–N hydrogenolysis, we recommend the Dual-Function Ru-NHC Catalytic Workflow [3]. This protocol acts as a self-validating system: by separating the reaction into a homogeneous kinetic phase and a heterogeneous thermodynamic phase, you can track the exact point of saturation without risking over-reduction.

Standard Operating Procedure: Controlled Synthesis of trans-Octahydroindole

Materials Required:

  • N-Boc-protected indole precursor (e.g., 3-methyl-indole)

  • Ru-NHC complex catalyst (0.025 mmol/mL in n-hexane)

  • 4 Å Molecular Sieves (to prevent moisture-induced catalyst quenching)

  • High-pressure stainless-steel autoclave

Step 1: Homogeneous Partial Reduction (Kinetic Control)

  • Preparation: In a glovebox, charge the autoclave with the indole precursor (0.1 mmol), 4 Å MS (50 mg), and the Ru-NHC catalyst solution (0.8 mL) in n-hexane (0.2 mL)[3].

  • Pressurization: Purge the reactor with H₂ gas three times, then pressurize to 100 bar.

  • Reaction: Stir the mixture at 25 °C for 48 hours.

    • Causality & Validation: At 25 °C, the Ru-NHC complex operates homogeneously. It selectively reduces the electron-rich pyrrole ring to indoline while establishing the trans-stereocenters.

    • In-Process Control (IPC) 1: Depressurize a micro-aliquot. ¹H NMR should confirm >90% conversion to the indoline intermediate with zero ring-opened byproducts.

Step 2: In Situ Nanoparticle Aggregation (Deep Hydrogenation) 4. Temperature Ramp: Without venting the remaining H₂, increase the reactor temperature to 100 °C and maintain for an additional 48 hours[3].

  • Causality & Validation: The elevated temperature forces the Ru-NHC complex to aggregate into highly active, heterogeneous Ruthenium nanoparticles. These nanoparticles are required to overcome the resonance energy of the remaining benzene ring. Because Ru does not readily insert into C–N bonds, hydrogenolysis is prevented.
  • IPC 2: Monitor H₂ pressure drop. A secondary uptake of H₂ validates the activation of the heterogeneous phase.

Step 3: Workup and Isolation 5. Cool the reactor to room temperature and carefully vent the H₂ gas. 6. Filter the crude mixture through a short pad of Celite to remove the Ru nanoparticles and molecular sieves. 7. Concentrate the filtrate under reduced pressure. 8. Final Validation: Analyze via Chiral GC-FID or HPLC. The protocol should yield the trans-octahydroindole with >85:15 diastereomeric ratio (dr) and <1% acyclic over-reduction byproducts[3].

Part 4: Troubleshooting Decision Tree

If your IPCs fail or final yields are suboptimal, follow this logic flow to identify the exact mechanistic failure point.

Troubleshooting Start Analyze GC-MS/NMR of Crude Check1 Is C-N Hydrogenolysis Present? (Ring Opening Detected) Start->Check1 Fix1 Switch from Pd to Ru/Rh Lower H2 Pressure Check1->Fix1 Yes Check2 Is cis-Isomer Dominating? Check1->Check2 No Fix2 Use Dual-Function Ru-NHC or Dynamic Kinetic Resolution Check2->Fix2 Yes Check3 Are Protecting Groups Lost? (e.g., Debenzylation) Check2->Check3 No Fix3 Avoid Pd/C. Use RuO2@PNC or Rh/Al2O3 Check3->Fix3 Yes Success Optimal trans-Octahydroindole Yield Check3->Success No

Decision tree for troubleshooting over-reduction and stereoselectivity in octahydroindole production.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PubMed Central (PMC).[Link]

  • Stereoselective Synthesis of 3-Aryloctahydroindoles and Application in a Formal Synthesis of (−)-Pancracine. Organic Letters - ACS Publications.[Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.[Link]

  • US6559318B1 - Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid and intermediate products therefor.
  • EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • Biocarbon Supported Nanoscale Ruthenium Oxide-Based Catalyst for Clean Hydrogenation of Arenes and Heteroarenes. ACS Sustainable Chemistry & Engineering.[Link]

  • Kinetic model of indole HDN over molybdenum carbide: influence of potassium on early and late denitrogenation pathways. DOI / Applied Catalysis A: General.[Link]

Sources

Optimization

Technical Support Center: Purification of Crude trans--Octahydro-1H-indole Mixtures

Welcome to the dedicated technical support center for the purification of crude trans-Octahydro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of crude trans-Octahydro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile heterocyclic compound.

Introduction

trans-Octahydro-1H-indole is a valuable building block in medicinal chemistry, often synthesized through the catalytic hydrogenation of indole or its derivatives. The crude reaction mixture typically contains the desired trans isomer, the corresponding cis isomer, unreacted starting materials, and various byproducts. Achieving high purity of the trans isomer is critical for subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to troubleshooting common purification challenges, ensuring you can achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude trans-Octahydro-1H-indole mixture?

A1: The primary impurities depend on the synthetic route but typically include:

  • cis-Octahydro-1H-indole: The diastereomer of the desired product.

  • Unreacted Indole or Indoline: Incomplete hydrogenation can leave starting materials in the mixture.

  • Catalyst Residues: If filtration after hydrogenation is incomplete, traces of platinum, palladium, or other catalysts may be present.[1]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Byproducts of Hydrogenation: Over-hydrogenation or side reactions can lead to other saturated heterocyclic compounds.

Q2: What is the most effective method for purifying trans-Octahydro-1H-indole on a large scale?

A2: For large-scale purification, fractional vacuum distillation is often the most efficient and economical method. This technique separates compounds based on differences in their boiling points. Since trans- and cis-octahydro-1H-indole have slightly different boiling points, a carefully controlled fractional distillation can effectively separate them. For high-purity requirements, a combination of distillation followed by recrystallization of a salt derivative might be employed.

Q3: How can I confirm the purity and stereochemistry of my final product?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and the ratio of trans to cis isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry. The coupling constants and chemical shifts of the bridgehead protons can distinguish between the trans and cis isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of trans-Octahydro-1H-indole.

Crystallization Issues

Problem: My trans-Octahydro-1H-indole "oils out" during recrystallization instead of forming crystals.

  • Cause: The compound's solubility at the crystallization temperature is higher than its melting point, or the solution is too concentrated. This is a common issue with many organic compounds, including heterocyclic amines.[2][3]

  • Solution:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] Try mixtures of polar and non-polar solvents.

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.[4]

    • Seeding: Add a small seed crystal of pure trans-Octahydro-1H-indole to the cooled solution to induce crystallization.[2]

    • Lower Concentration: Use a more dilute solution to prevent supersaturation, which can lead to oiling.

Problem: I have a low yield after recrystallization.

  • Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.[3]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Solvent Choice: Select a solvent in which your compound has lower solubility at cold temperatures.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.[3]

Chromatography Challenges

Problem: My trans-Octahydro-1H-indole is streaking or tailing on the silica gel column.

  • Cause: Basic amines like octahydro-1H-indole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and separation.[5][6][7]

  • Solution:

    • Add a Competing Base: Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.5-2% v/v) to your mobile phase.[5] The competing base will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use an Alternative Stationary Phase:

      • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica for purifying basic compounds.[6][8]

      • Amine-functionalized Silica: These columns have an amine-modified surface that minimizes the interaction with basic analytes, resulting in improved peak shape.[6][7]

    • Reversed-Phase Chromatography: Consider using reversed-phase (e.g., C18) flash chromatography with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like triethylamine.[5][6]

Problem: I am getting poor separation between the trans and cis isomers.

  • Cause: The two diastereomers may have very similar polarities, making them difficult to separate on a standard silica gel column.

  • Solution:

    • Optimize Mobile Phase: Systematically vary the solvent polarity of your mobile phase. A shallower gradient or isocratic elution with an optimized solvent mixture might improve resolution.

    • High-Performance Flash Chromatography: Utilize a high-performance flash chromatography system with smaller particle size columns for better separation efficiency.

    • Alternative Stationary Phases: Explore different stationary phases as mentioned above, as they may offer different selectivity for the two isomers.

Distillation Difficulties

Problem: The product is decomposing during distillation.

  • Cause: Amines can be susceptible to oxidation and thermal decomposition at high temperatures.[9]

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This will lower the boiling point of the compound and minimize thermal degradation.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to achieve better separation at a lower temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA modifier)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Add triethylamine to a final concentration of 1% (v/v).[5]

  • Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the TEA-containing mobile phase until the baseline is stable.

  • Sample Preparation and Loading: Dissolve the crude trans-Octahydro-1H-indole mixture in a minimum amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) using the same mobile phase and a suitable stain (e.g., ninhydrin or permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Drying: Ensure the crude material is free of water, as water can interfere with the distillation.

  • Distillation: Heat the distillation flask in an oil bath. Apply vacuum and slowly increase the temperature.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of trans-Octahydro-1H-indole under the applied pressure. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

Visualization of Purification Workflow

PurificationWorkflow cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_decision Decision Point cluster_final Final Product Crude Crude Mixture Analysis GC/TLC Analysis Crude->Analysis Assess purity & impurity profile Distillation Fractional Vacuum Distillation Analysis->Distillation Large scale or significant boiling point difference Chromatography Column Chromatography Analysis->Chromatography Small scale or similar boiling points Decision Purity Check Distillation->Decision Chromatography->Decision Recrystallization Recrystallization (as salt) PureProduct Pure trans-Octahydro-1H-indole Recrystallization->PureProduct Decision->Recrystallization Further purification needed Decision->PureProduct Purity > 99%

Sources

Reference Data & Comparative Studies

Validation

trans-Octahydro-1H-indole vs cis-Octahydro-1H-indole biological activity

An in-depth technical comparison of the biological activity between trans-octahydro-1H-indole and cis-octahydro-1H-indole, focusing on their roles as critical pharmacophores in structure-based drug design. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the biological activity between trans-octahydro-1H-indole and cis-octahydro-1H-indole, focusing on their roles as critical pharmacophores in structure-based drug design.

Executive Summary & Structural Context

The [2] (perhydroindole) scaffold is a privileged bicyclic system in medicinal chemistry, consisting of fused cyclohexane and pyrrolidine rings. The biological activity of this scaffold is entirely dictated by the stereochemistry at the ring junction (bridgehead carbons C3a and C7a).

Depending on the relative orientation of the bridgehead protons, the system adopts either a cis-fused or trans-fused geometry. This seemingly minor spatial divergence fundamentally alters the 3D conformation of the molecule, directly impacting its ability to engage with biological targets. The most clinically significant application of this stereochemical divergence is found in Angiotensin-Converting Enzyme (ACE) inhibitors: Perindopril utilizes the cis-octahydroindole core, whereas Trandolapril is built upon the trans-octahydroindole core.

Structural Biology & Mechanism of Action

To understand the performance differences between these two isomers, we must examine their binding mechanics within the ACE active site, specifically the S2' subsite. ACE is a zinc-dependent dipeptidyl carboxypeptidase with two homologous catalytic domains (nACE and cACE).

  • cis-Octahydroindole (Perindoprilat): The cis-fusion forces the bicyclic ring into a "bent" conformation. When entering the ACE binding pocket, this bent geometry aligns parallel to key histidine residues (nACE-His361 / cACE-His383). This parallel orientation limits the surface area available for interaction, resulting in fewer hydrophobic contacts within the S2' subsite.

  • trans-Octahydroindole (Trandolaprilat): The trans-fusion locks the rings into a flatter, highly rigid anti-periplanar conformation. This rigid geometry is perfectly complementary to the S2' subsite. It effectively displaces water molecules from the enzyme's hydration shell—a thermodynamically favorable event—and maximizes hydrophobic interactions with the pocket walls.

G Prodrug ACE Inhibitor Prodrug (e.g., Trandolapril / Perindopril) Esterase Ester Hydrolysis (Conversion to Active Diacid) Prodrug->Esterase CisBind cis-Octahydroindole Core Bent Conformation Sub-optimal S2' Fit Esterase->CisBind Perindoprilat TransBind trans-Octahydroindole Core Rigid/Flat Conformation Maximized S2' Fit Esterase->TransBind Trandolaprilat ACE_Cis Moderate Hydrophobic Contacts (nACE Ki: 5.80 nM) CisBind->ACE_Cis ACE_Trans Extensive Hydrophobic Contacts (nACE Ki: 1.76 nM) TransBind->ACE_Trans

Fig 1. Mechanistic pathway of ACE inhibition governed by octahydroindole stereochemistry.

Comparative Biological Activity

The structural advantages of the trans-isomer translate directly into superior binding kinetics. [1] of nACE and cACE inhibition reveal that the trans-fused Trandolaprilat exhibits significantly higher affinity (lower Ki​ ) for both domains compared to the cis-fused Perindoprilat.

Table 1: Kinetic Comparison of Octahydroindole-based ACE Inhibitors

Compound (Active Diacid)Ring Fusion3D ConformationnACE Ki​ (nM)cACE Ki​ (nM)cACE Selectivity Ratio
Trandolaprilat transRigid / Flat1.76 ± 0.110.15 ± 0.0111.7
Perindoprilat cisBent5.80 ± 10.52*0.83 ± 0.157.0

*Note: High variance reported in the original source literature [1].

Data Interpretation: The trans-octahydroindole core provides a ~5.5-fold increase in binding affinity for cACE and a ~3.3-fold increase for nACE. The causality is clear: the energy penalty required to desolvate the S2' pocket is more efficiently offset by the extensive van der Waals contacts formed by the flat trans-geometry.

Experimental Methodologies

To objectively validate the performance differences between these two stereoisomers, researchers employ a combination of X-ray crystallography and fluorometric kinetic assays. The following self-validating protocols describe how to isolate and quantify these biological activities.

Protocol 1: Co-Crystallization and X-ray Diffraction of ACE-Inhibitor Complexes

This workflow physically maps the hydrophobic contacts dictated by the octahydroindole stereochemistry.

  • Protein Preparation: Express and purify recombinant nACE and cACE domains using a mammalian expression system (e.g., CHO cells) to ensure proper glycosylation.

  • Complex Formation (Incubation): Incubate 3 µL of the purified protein with 0.75 µL of a 10 mM inhibitor stock. Causality Note: Interestingly, prodrugs (trandolapril/perindopril) can be utilized directly rather than the active diacids. The crystallization buffer conditions facilitate the spontaneous cleavage of the ethyl ester to the free-acid form over the prolonged incubation period (≥ 1 hour at 4°C), ensuring the active moiety co-crystallizes within the active site.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. The slow evaporation concentrates the protein-inhibitor complex, driving it into a supersaturated state until the complex self-assembles into a highly ordered crystal lattice.

  • Data Collection: Harvest the crystals, cryoprotect them, and perform X-ray diffraction at a synchrotron radiation source. The diffraction pattern serves as the self-validating readout of crystal quality.

  • Structural Refinement: Solve the 3D structure using molecular replacement. Quantify the exact number of atomic contacts between the octahydroindole ring and the S2' subsite residues.

Workflow Prep 1. Protein Preparation Purify nACE/cACE Domains Incubation 2. Complex Formation Incubate with 10 mM Inhibitor Prep->Incubation Crystallization 3. Vapor Diffusion Hanging-Drop Crystallization Incubation->Crystallization Diffraction 4. X-ray Diffraction Synchrotron Data Collection Crystallization->Diffraction Analysis 5. Structural Refinement Quantify Hydrophobic Contacts Diffraction->Analysis

Fig 2. Co-crystallization workflow for determining ACE-inhibitor 3D binding models.

Protocol 2: In Vitro ACE Inhibition Kinetic Assay (Fluorometric)

To quantify the Ki​ values shown in Table 1, a modified Z-phenylalanyl-histidyl-leucine (Z-FHL) substrate assay is utilized.

  • Buffer Optimization: Prepare the assay buffer and supplement it with 300 mM NaCl. Causality Note: ACE is a chloride-dependent metalloprotease. Failing to saturate the chloride-binding sites will result in artificially low reaction velocities and skewed Ki​ calculations. The 300 mM NaCl ensures maximal, baseline enzyme activation.

  • Inhibitor Titration: Dissolve the active diacids (Trandolaprilat and Perindoprilat) in DMSO to create a concentration gradient. Mix with a fixed concentration of purified nACE or cACE.

  • Substrate Addition: Introduce the Z-FHL substrate to initiate the reaction. The enzyme will cleave Z-FHL to produce histidyl-leucine (HL).

  • Fluorescent Derivatization & Detection: Add a fluorogenic reagent (e.g., o-phthaldialdehyde) that reacts specifically with the cleaved HL dipeptide. Measure the fluorescence (Ex/Em wavelengths specific to the adduct). The linear increase in fluorescence over time validates that the enzyme is operating at an initial steady-state velocity ( V0​ ).

  • Kinetic Analysis: Plot the fractional velocity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation, factoring in the substrate concentration and the previously determined Michaelis constant ( Km​ ) for Z-FHL.

Conclusion

The comparison between trans- and cis-octahydro-1H-indole serves as a masterclass in stereochemical drug design. While both isomers successfully inhibit ACE, the rigid, flat geometry of the trans-isomer (Trandolaprilat) allows it to dominate the S2' subsite, yielding sub-nanomolar affinities that outpace its cis-counterpart (Perindoprilat). For drug development professionals, this underscores the necessity of rigorous stereochemical mapping when optimizing bicyclic pharmacophores.

References

  • Gregory KS, Ramasamy V, Sturrock ED, Acharya KR. Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat. FEBS Journal. 2026;293(2):475-491. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107275, Octahydro-1H-indole. PubChem. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11320939, rac-(3aR,7aR)-octahydro-1H-indole. PubChem. URL:[Link]

Comparative

trans-Octahydro-1H-indole compared to decahydroquinoline scaffolds

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Bicyclic nitrogen heterocycles provide an exceptional platform for this,...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Bicyclic nitrogen heterocycles provide an exceptional platform for this, offering distinct spatial vectors for substituent placement while minimizing the entropic penalty upon target binding.

This guide provides an in-depth comparative analysis of two privileged sp3-rich scaffolds: the 5,6-fused trans-octahydro-1H-indole and the 6,6-fused decahydroquinoline . By examining their conformational dynamics, physicochemical profiles, and synthetic methodologies, researchers can objectively select the optimal framework for their specific drug development programs.

Structural and Conformational Dynamics

The core distinction between these two scaffolds lies in their ring sizes and the resulting conformational rigidity dictated by their bridgehead stereochemistry.

trans-Octahydro-1H-indole (5,6-Fused System)

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid that serves as a highly effective proline surrogate[1]. While the cis-isomer allows for some degree of ring-flipping, the trans-isomer is conformationally locked. In the trans-configuration, the bridgehead hydrogens (C3a and C7a) are situated on opposite faces of the ring system. This geometric constraint forces the cyclohexane ring into a rigid chair conformation and the pyrrolidine ring into a defined envelope shape, completely preventing chair-chair interconversion[2]. This predictability is highly valued in engineering peptidomimetics, as it locks the peptide backbone into a specific trajectory, enhancing metabolic stability and receptor selectivity[3].

trans-Decahydroquinoline (6,6-Fused System)

Decahydroquinoline (DHQ) is a 6,6-fused system frequently found in biologically active natural products, such as amphibian alkaloids and phlegmarine-type Lycopodium alkaloids[4][5]. Similar to the octahydroindole system, the cis-isomer of DHQ is conformationally mobile (existing in N-endo and N-exo conformers). However, trans-decahydroquinoline is rigidly locked into a single, highly stable chair-chair conformation[4]. Because it cannot undergo ring-flipping, any substituents attached to the rings are permanently fixed in either axial or equatorial positions. This makes the trans-DHQ scaffold an ideal template for structure-activity relationship (SAR) studies, as it allows medicinal chemists to project pharmacophores into 3D space with absolute precision[6].

ScaffoldLogic A Bicyclic Nitrogen Heterocycles B trans-Octahydroindole (5,6-Fused) A->B Ring Contraction C trans-Decahydroquinoline (6,6-Fused) A->C Ring Expansion D Constrained Proline Surrogate B->D Mimics Peptide Backbone E Rigid Chair-Chair Conformation C->E Locks Substituent Vectors F ACE Inhibitors (e.g., Peptidomimetics) D->F Enhances Metabolic Stability G Alkaloid Mimetics (e.g., CNS Targets) E->G Precise 3D Spatial Arrangement

Logical flow of bicyclic scaffold selection for target-specific drug design.

Physicochemical Profiling

The structural differences between the 5,6-fused and 6,6-fused systems directly impact their physicochemical properties, particularly basicity (pKa) and lipophilicity (LogP). The larger, more lipophilic decahydroquinoline core generally exhibits a higher LogP, making it highly suitable for central nervous system (CNS) targets that require blood-brain barrier penetration. Conversely, the octahydroindole scaffold, particularly when functionalized as a carboxylic acid, is highly tailored for mimicking amino acids in systemic targets like Angiotensin-Converting Enzyme (ACE)[1][7].

Property / Featuretrans-Octahydro-1H-indole (Oic derivative)trans-Decahydroquinoline
Ring System 5,6-Fused (Pyrrolidine + Cyclohexane)6,6-Fused (Piperidine + Cyclohexane)
Conformational State Rigid (Chair-Envelope)Rigid (Chair-Chair)
Ring-Flipping ImpossibleImpossible
Typical pKa (Basic N) ~8.5 - 11.6 (Depends on substitution)[8]~9.2 (Highly basic secondary amine)[9]
Typical LogP ~0.3 to 0.6 (As carboxylic acid derivative)[7]~2.3 (Unsubstituted core)[10]
Primary Application Peptidomimetics, ACE Inhibitors[1]CNS Alkaloid Mimetics, Spatial Scaffolds[5]

Experimental Methodologies & Validation

Direct catalytic hydrogenation of indoles or quinolines predominantly yields cis-fused products due to the syn-addition of hydrogen gas across the metal catalyst surface[1]. To access the trans-octahydroindole scaffold, medicinal chemists often utilize a Favorskii-type ring contraction starting from a pre-formed trans-decahydroquinoline derivative[11]. This elegantly demonstrates the synthetic relationship between the two scaffolds.

The following protocol outlines this transformation, engineered as a self-validating system to ensure stereochemical integrity.

Protocol: Synthesis of trans-Octahydroindole via Favorskii Ring Contraction

Objective: To synthesize a conformationally locked trans-octahydroindole scaffold from a trans-decahydroquinoline precursor and validate the stereochemistry. Causality: Utilizing a base-mediated Favorskii rearrangement on an α -halo-trans-decahydroquinolin-2-one forces a ring contraction. The mechanism proceeds via a cyclopropanone intermediate. Because the starting material is locked in a trans-decalin-like chair-chair conformation, the stereochemical trajectory of the ring opening is highly restricted, yielding the trans-fused 5,6-system.

Step 1: α -Halogenation

  • Dissolve trans-decahydroquinolin-2-one (10 mmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS, 11 mmol) and a catalytic amount of phosphorus tribromide (PBr3).

  • Rationale: PBr3 converts the lactam to an enol-like intermediate, allowing electrophilic bromination by NBS specifically at the α -position (C3), priming the molecule for the subsequent rearrangement.

Step 2: Favorskii Rearrangement

  • Isolate the 3-bromo-trans-decahydroquinolin-2-one and dissolve it in anhydrous methanol.

  • Add sodium methoxide (NaOMe, 2.5 equivalents) dropwise at 0°C, then warm to room temperature and stir for 12 hours.

  • Rationale: The strong base abstracts the proton at the nitrogen (or adjacent carbon), driving the expulsion of the bromide ion to form a transient bicyclic aziridinone/cyclopropanone intermediate. Methoxide then attacks the less sterically hindered carbonyl carbon, contracting the 6-membered piperidine ring into a 5-membered pyrrolidine ring, yielding methyl trans-octahydroindole-2-carboxylate[11].

Step 3: Self-Validating NMR Analysis

  • Purify the product via silica gel chromatography and prepare an NMR sample in CDCl3.

  • Acquire 1H-NMR, 13C-NMR, and 2D NOESY spectra.

  • Validation Logic: The success of the trans-fusion is definitively proven by the coupling constants ( J ) of the bridgehead protons (C3a and C7a). In a trans-fused system, these protons are strictly diaxial. Look for a large scalar coupling constant ( J3a,7a​≈10−13 Hz). Furthermore, the 2D NOESY spectrum must show an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C3a and C7a protons, confirming they reside on opposite faces of the molecule[4][5]. If an NOE peak is present, the reaction has epimerized to the cis-isomer, and the batch must be discarded.

ProtocolWorkflow S1 Step 1: Alpha-Halogenation (NBS, PBr3, DCM) V1 Primes C3 for rearrangement S1->V1 S2 Step 2: Favorskii Contraction (NaOMe, Methanol, 0°C to RT) V2 Contracts 6-ring to 5-ring S2->V2 S3 Step 3: Chromatographic Purification V3 Isolates trans-octahydroindole S3->V3 S4 Step 4: NMR Validation (NOESY & J-Coupling Analysis) V4 Confirms diaxial bridgehead protons S4->V4 V1->S2 V2->S3 V3->S4

Step-by-step experimental workflow for synthesizing and validating trans-fused scaffolds.

Applications in Drug Discovery

The trans-Octahydroindole Scaffold in ACE Inhibition: The integration of unnatural amino acids like Oic into peptide sequences is a proven strategy to overcome the poor oral bioavailability and rapid enzymatic degradation of native peptides[3][12]. In the development of ACE inhibitors, the octahydroindole scaffold acts as a rigidified proline bioisostere. By locking the ϕ and ψ dihedral angles of the peptide backbone, the trans-Oic scaffold optimally positions the adjacent carboxylic acid to coordinate with the critical zinc ion in the ACE active site, while simultaneously resisting cleavage by endogenous peptidases[1].

The trans-Decahydroquinoline Scaffold in CNS Therapeutics: Because trans-decahydroquinoline exists exclusively in a diequatorial/diaxial locked conformation, it is uniquely suited for designing selective receptor ligands where spatial geometry is paramount[6]. For example, in the synthesis of neuroactive alkaloids and their synthetic analogs, the DHQ scaffold is used to project hydrogen-bond donors and lipophilic groups into precise 3D vectors. Its higher LogP (~2.3) compared to Oic facilitates superior blood-brain barrier (BBB) penetration, making it a privileged scaffold for targeting G-protein coupled receptors (GPCRs) in the central nervous system[10].

References

  • National Institutes of Health (NIH). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery". PMC. Available at:[Link]

  • ACS Publications. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids". Journal of Natural Products. Available at: [Link]

  • ACS Publications. "Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant". Journal of Natural Products. Available at:[Link]

  • National Institutes of Health (NIH). "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation". PMC. Available at:[Link]

  • Farmacia Journal. "SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS". Farmacia Journal. Available at: [Link]

  • Grokipedia. "Quinpirole". Grokipedia. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to the Validation of Chiral GC Methods for trans-Octahydro-1H-indole Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical quality attribute that dictates biological activity, efficacy, and safety. trans-Octahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical quality attribute that dictates biological activity, efficacy, and safety. trans-Octahydro-1H-indole serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural analogs, such as octahydro-1H-indole-2-carboxylic acid, are pivotal intermediates for blockbuster drugs like ACE inhibitors.[1][2] Consequently, the ability to accurately quantify its enantiomeric purity is paramount.

This guide provides a comprehensive framework for the validation of a chiral Gas Chromatography (GC) method for trans-Octahydro-1H-indole enantiomers. It is designed for researchers, analytical scientists, and quality control professionals, moving beyond a simple checklist to explain the causality behind experimental choices, ensuring a robust and reliable analytical procedure suitable for its intended purpose.[3]

Part 1: The Analytical Foundation - Method Development

A successful validation is predicated on a well-developed and optimized analytical method. For a polar, chiral amine like trans-Octahydro-1H-indole, this involves two critical considerations: sample preparation and stationary phase selection.

The Challenge: Overcoming Amine Analysis Pitfalls in GC

Direct injection of primary or secondary amines onto standard GC columns often results in significant analytical challenges.[4] Their high polarity and the presence of active hydrogen atoms on the nitrogen lead to strong interactions with active sites (e.g., surface silanols) in the injector and column. This manifests as:

  • Poor Peak Shape: Severe peak tailing, which compromises resolution and integration accuracy.

  • Low Volatility: Requiring high elution temperatures that can degrade the analyte and the column.

  • Irreproducibility: Variable retention times and peak areas due to inconsistent active site interactions.

Critical Step: Derivatization for Enhanced Performance

To mitigate these issues, derivatization is an essential prerequisite. The goal is to replace the active hydrogen on the secondary amine with a non-polar, bulky group.[4] This chemical modification increases volatility, reduces polarity, and eliminates problematic hydrogen bonding interactions, leading to sharp, symmetrical peaks.[5]

For trans-Octahydro-1H-indole, acylation with Trifluoroacetic anhydride (TFAA) is a highly effective and common strategy.[4][6] The reaction is rapid, quantitative, and produces a stable, volatile derivative with excellent chromatographic properties.

  • Sample Preparation: Accurately weigh ~10 mg of the trans-Octahydro-1H-indole sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1.0 mL of a suitable anhydrous solvent, such as Ethyl Acetate or Dichloromethane. Vortex to dissolve.

  • Reagent Addition: Add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial.[4]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with the same solvent as needed to bring the concentration into the desired analytical range (e.g., ~1 mg/mL).

  • Analysis: The sample is now ready for injection into the GC system.

Choosing the Right Chiral Stationary Phase (CSP): A Comparative Overview

The heart of any chiral separation is the Chiral Stationary Phase (CSP).[7] For GC, cyclodextrin-based CSPs are the most versatile and widely successful technology.[8][9][10] These cyclic oligosaccharides possess a truncated cone structure, creating a chiral cavity. Enantiomeric separation occurs through the formation of transient diastereomeric inclusion complexes, where one enantiomer "fits" better or interacts more strongly with the chiral cavity than the other, leading to differential retention times.[7]

The choice of cyclodextrin and its chemical modifications is critical for achieving separation.

CSP TypeBase Material & Common DerivativesSeparation Mechanism & StrengthsBest Suited For
Alpha (α)-Cyclodextrin 6 glucose units. Derivatives often include permethylated or trifluoroacetylated forms.Smallest cavity size. Primarily surface interactions (dipole-dipole, H-bonding) at the mouth of the cavity.Small, linear molecules. Useful for simple epoxides and some linear amines.[10]
Beta (β)-Cyclodextrin 7 glucose units. Wide variety of derivatives (e.g., permethylated, hydroxylpropyl, di-pentyl).Intermediate cavity size, highly versatile. Balances inclusion complexation and surface interactions. The most broadly applicable CSP.[10]A wide range of molecules, including bicyclic structures like the derivatized trans-Octahydro-1H-indole. Often the best starting point for method development.
Gamma (γ)-Cyclodextrin 8 glucose units. Often derivatized to enhance rigidity and interaction sites (e.g., trifluoroacetylated).Largest cavity size. Favors larger, bulkier molecules that can be fully or partially included.Polycyclic compounds, such as those containing naphthyl groups, and other large analytes.[10]

For the TFAA-derivatized trans-Octahydro-1H-indole, a derivatized Beta-Cyclodextrin (β-CD) column is the most logical starting point due to the analyte's size and structure.

Part 2: The Validation Protocol: A Step-by-Step Guide

Method validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[11] The framework provided here is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12]

dot

Method_Development start Define Analytical Target: *trans*-Octahydro-1H-indole Enantiomeric Purity derivatize Step 1: Derivatization (e.g., with TFAA) To improve volatility & peak shape start->derivatize select_csp Step 2: Select CSP Class (Cyclodextrin is optimal) derivatize->select_csp screen_csp Step 3: Screen Columns (e.g., α-CD, β-CD, γ-CD based) select_csp->screen_csp decision Resolution > 1.5? screen_csp->decision decision->screen_csp No, try different derivative/CSP optimize Step 4: Optimize Parameters - Oven Temperature Program - Carrier Gas Flow Rate - Injector/Detector Temp decision->optimize Yes final_method Final Optimized Method Ready for Validation optimize->final_method

Sources

Comparative

Comparative Receptor Binding Affinity of Trans-Octahydroindole Derivatives: A Technical Guide for Drug Development

The incorporation of non-proteinogenic amino acids into peptidomimetics is a cornerstone of modern drug discovery. Among these, trans-octahydroindole-2-carboxylic acid (Oic) has emerged as a privileged bicyclic scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic amino acids into peptidomimetics is a cornerstone of modern drug discovery. Among these, trans-octahydroindole-2-carboxylic acid (Oic) has emerged as a privileged bicyclic scaffold. By acting as a conformationally constrained proline analogue, the trans-octahydroindole core drastically alters the pharmacological profile of a drug, enhancing its metabolic stability, bioavailability, and, most importantly, its target receptor binding affinity.

This guide provides an objective, data-driven comparison of trans-octahydroindole derivatives against alternative scaffolds, detailing the structural causality behind their high affinity and outlining the self-validating experimental protocols used to quantify these interactions.

Structural Causality: Why Trans Outperforms Cis and Natural Proline

The stereochemistry of the octahydroindole ring junction fundamentally dictates its biological profile. The molecule possesses three chiral centers, but the critical differentiator is the ring fusion geometry (C3a and C7a)[1].

In the trans-octahydroindole isomer, the bridgehead hydrogens are positioned on opposite sides of the ring system. This specific arrangement locks the fused pyrrolidine and cyclohexane rings into a highly rigid, chair-chair conformation that is physically unable to undergo ring flipping[1].

  • The Entropic Advantage: When a flexible natural peptide (like L-proline) binds to a receptor, it loses significant conformational entropy. The rigid trans-Oic scaffold pre-organizes the peptide backbone into a specific three-dimensional shape (often a β-turn mimic), effectively paying this entropic penalty in advance[2].

  • Spatial Orientation: The trans-fusion projects the cyclohexane ring into deep, hydrophobic receptor pockets (such as the S2/S3 pockets of the Bradykinin B2 receptor or the active site of viral proteases) much more effectively than the cis-isomer, which can cause steric clashes[3][4].

Comparative Binding Profiles Across Target Classes

The trans-octahydroindole scaffold is highly versatile, acting as a critical binding anchor across diverse pharmacological targets, from G protein-coupled receptors (GPCRs) to metalloproteinases.

Table 1: Comparative Receptor/Target Binding Affinity of Octahydroindole Derivatives
Compound / LigandTarget Receptor / EnzymeScaffold TypeBinding Affinity (IC₅₀ / Kᵢ)Pharmacological Role
Bradykinin Bradykinin B2 ReceptorNatural Endogenous Peptide~0.5 – 1.0 nMFull Agonist
Icatibant (HOE 140) Bradykinin B2 ReceptorTrans-Oic Peptidomimetic~0.1 – 0.5 nMPotent Antagonist
Hasubanan Alkaloid (1) Human δ-Opioid ReceptorOctahydroindole Core0.7 μMWeak Agonist/Antagonist
Hasubanan Alkaloid (1) Human μ-Opioid ReceptorOctahydroindole Core~1.0 μMWeak Agonist/Antagonist
Trandolaprilat Angiotensin-Converting EnzymeTrans-Oic Derivative~0.1 – 0.3 nMACE Inhibitor
Compound 28f SARS-CoV-2 MproTrans-Oic Peptidomimetic0.16 μMViral Protease Inhibitor

Data synthesized from established pharmacological evaluations of octahydroindole derivatives[4][5][6][7].

As demonstrated in Table 1, replacing natural proline with a trans-Oic derivative (as seen in the transition from Bradykinin to Icatibant) shifts the molecule from a rapidly degraded agonist to a highly potent, metabolically stable antagonist.

B2R_Pathway Bradykinin Endogenous Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Agonist Binding Icatibant Oic-Derivative (Icatibant) Block Conformational Lock Icatibant->Block High Affinity Binding Gq Gq Protein Activation B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Intracellular Signaling Block->B2R Prevents Activation

Caption: Bradykinin B2 Receptor signaling pathway and competitive antagonism by Oic-derivatives.

Experimental Methodology: Radioligand Binding Assay for B2 Receptor Affinity

To objectively quantify and compare the binding affinities of novel trans-octahydroindole derivatives, a homologous radioligand displacement assay is required. The following protocol is engineered as a self-validating system to ensure that the measured affinity accurately reflects the drug's interaction with the specific functional state of the receptor[7].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Cell Membrane Preparation

  • Action: Culture cells expressing the target receptor (e.g., human B2R). Wash the cells three times with cold 0.15 M NaCl and 0.1 M phosphate buffer (pH 7.4). Scrape, collect by centrifugation, and homogenize to isolate the membrane fraction[7].

  • Causality: Isolating the membrane fraction removes cytosolic enzymes and endogenous intracellular ligands. This ensures that the binding kinetics are strictly governed by the thermodynamic interaction between the trans-octahydroindole derivative and the membrane-bound receptor, free from intracellular interference.

Step 2: G-Protein Uncoupling (The Self-Validation Step)

  • Action: Divide the membrane preparations into two cohorts. Pre-incubate one cohort with 10 μM Gpp(NH)p (a non-hydrolyzable GTP analog)[7].

  • Causality: According to the ternary complex model of GPCRs, receptors exist in an active, G-protein-coupled state (R*) and an inactive, uncoupled state (R). Gpp(NH)p irreversibly uncouples the G-protein, forcing all receptors into the inactive (R) state. By comparing the binding affinity of the Oic-derivative in the coupled vs. uncoupled membranes, researchers can self-validate the compound's intrinsic efficacy (i.e., whether it is a true antagonist, partial agonist, or full agonist)[7].

Step 3: Radioligand Incubation

  • Action: Incubate the membranes with a constant concentration of a radiolabeled tracer, such as [¹²⁵I]HOE 140 or [³H]bradykinin, at its known Kd​ value[7].

Step 4: Homologous Displacement

  • Action: Introduce the unlabeled trans-octahydroindole competitor at varying concentrations (typically ranging from 10−12 to 10−5 M).

  • Causality: As the concentration of the rigid Oic-derivative increases, it competitively displaces the radioligand. The steepness and inflection point of the resulting displacement curve directly yield the IC₅₀, which is mathematically converted to the Ki​ (absolute affinity) via the Cheng-Prusoff equation.

Step 5: Non-Specific Binding Determination

  • Action: In parallel, incubate a control group of membranes with the radioligand and a massive excess (1000-fold) of unlabeled ligand.

  • Causality: Radioligands can stick to the plastic walls of the assay tube or embed non-specifically into the lipid bilayer. The excess unlabeled ligand saturates all true receptor sites. Therefore, any radioactivity remaining in this control tube represents "noise." Subtracting this noise from the total binding mathematically isolates the specific, receptor-mediated binding.

Step 6: Rapid Filtration and Quantification

  • Action: Terminate the equilibrium reaction by rapid vacuum filtration through glass fiber filters. Wash immediately with cold buffer, then quantify the bound radioactivity using a gamma or beta counter[7].

Binding_Assay Prep Membrane Preparation Uncouple Gpp(NH)p Uncoupling Prep->Uncouple Isolate R-state Incubate Radioligand Incubation Uncouple->Incubate Add Tracer Displace Homologous Displacement Incubate->Displace Add Competitor Filter Rapid Filtration Displace->Filter Isolate Bound Count Gamma Counting Filter->Count Measure IC50

Caption: Step-by-step workflow for homologous radioligand displacement assay.

References

  • LifeTein. "Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)." LifeTein Peptide Blog. URL:[Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. "Changes in amino-terminal portion of human B2 receptor selectively increase efficacy of synthetic ligand HOE 140 but not of cognate ligand bradykinin." Physiology.org. URL:[Link]

  • Journal of Natural Products. "Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica." ACS Publications. URL:[Link]

  • Journal of Medicinal Chemistry. "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-Octahydro-1H-indole

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like trans-Octahydro-1H-indole dem...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like trans-Octahydro-1H-indole demands a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of laboratory practice. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a deeply ingrained culture of safety within your team.

Hazard Identification: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a substance is the critical first step in designing an effective safety protocol. While a specific, comprehensive safety data sheet for the trans- isomer is not widely available, data on the parent compound, Octahydro-1H-indole, provides a scientifically sound basis for our precautions. Isomers often share similar toxicological profiles, and a conservative approach is always prudent.

Based on available data, Octahydro-1H-indole is classified with the following hazards:

  • Skin Irritation : May cause skin irritation upon contact[1].

  • Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye irritation or damage[1].

  • Respiratory Irritation : Inhalation of vapors or aerosols may lead to respiratory tract irritation[1].

  • Harmful if Swallowed : Ingestion of the substance is considered harmful[1].

These established risks are the primary drivers for the specific Personal Protective Equipment (PPE) recommendations that follow. The objective is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, scale, and environment. The following table outlines the minimum required PPE for handling trans-Octahydro-1H-indole, grounded in its known hazard profile.

PPE CategorySpecification & StandardRationale & Field-Proven Insights
Hand Protection Chemically Resistant Gloves (Nitrile or Neoprene) . Double-gloving is recommended for transfers or high-concentration work. Always check the manufacturer's compatibility data for breakthrough time.The risk of skin irritation necessitates a robust barrier.[1] Nitrile gloves offer excellent protection against a wide range of chemicals. Double-gloving provides an added layer of security against undetected pinholes or tears and allows for safe removal of the outer, contaminated layer.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1 or EN166 compliant) . A Face Shield must be worn over goggles when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure).The potential for serious eye damage is a critical threat.[1] Standard safety glasses do not provide adequate protection from splashes. Chemical safety goggles form a seal around the eyes. A face shield protects the entire face from splashes. Ensure eyewash stations are readily accessible.[2][3][4]
Body Protection Chemically Resistant Laboratory Coat . Ensure cuffs are snug and the coat is fully buttoned.A lab coat protects your skin and personal clothing from accidental spills and contamination. For this compound, a standard cotton lab coat may not be sufficient; a coated or chemically resistant material is preferable.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges . Required when working outside of a certified chemical fume hood, when handling powders, or if there is a potential for aerosol generation.To prevent respiratory tract irritation, engineering controls like a fume hood are the primary defense.[1] When these are insufficient or unavailable, a properly fitted respirator is mandatory. All users must be medically cleared and fit-tested as part of a formal respiratory protection program.[5]

Operational Protocols: Ensuring a Safe Workflow

Effective protection relies not just on what you wear, but how you use it. The following protocols provide a systematic approach to PPE usage and task-based risk assessment.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Don the laboratory coat and fasten it completely.

  • Respiratory Protection (if required): Put on your respirator and perform a user seal check.

  • Eye/Face Protection: Put on chemical safety goggles. If required, add a face shield.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair of gloves over the inner pair.

Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated" Principle:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out as you remove them.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Body Protection: Unbutton the lab coat. Roll it down from your shoulders, turning it inside out to contain any surface contamination.

  • Respiratory Protection (if required): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure for a given task. This decision-making process can be visualized as follows.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_actions Required Actions Start Assess Task & Scale LowRisk Low Risk Tasks (e.g., Handling sealed containers, low-volume solution prep in hood) Start->LowRisk Minimal exposure potential HighRisk High Risk Tasks (e.g., Weighing powder, large-volume transfers, heating, potential for splash) Start->HighRisk Significant exposure potential MinPPE Minimum PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves LowRisk->MinPPE EnhancedPPE Enhanced PPE: - Chem-Resistant Lab Coat - Goggles & Face Shield - Double Nitrile Gloves - Respirator (if outside hood) HighRisk->EnhancedPPE

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency Preparedness and Decontamination

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Spill Management: For small spills, ensure adequate ventilation and wear your full enhanced PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for chemical waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All disposable PPE used while handling trans-Octahydro-1H-indole must be considered contaminated waste.

  • Gloves, wipes, and absorbent pads: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty chemical containers: Do not rinse into the drain. Dispose of them according to your institution's hazardous waste procedures.

  • Chemical Waste: All solutions and reaction mixtures containing trans-Octahydro-1H-indole must be collected in a properly labeled hazardous waste container for disposal by your EHS department.[2][3]

By integrating these principles and protocols into your daily laboratory operations, you create a robust safety framework that protects you, your colleagues, and your research.

References

  • PubChem. trans-Octahydro-1H-indole. National Center for Biotechnology Information. [Link]

  • PubChem. Octahydro-1H-indole. National Center for Biotechnology Information. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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